VU0029251
描述
属性
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Modulation of mGluR5 by VU0029251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of VU0029251, a notable allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound is characterized as a partial negative allosteric modulator (NAM) of the mGluR5.[1] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that modulates the affinity and/or efficacy of the orthosteric ligand.
As a negative allosteric modulator, this compound decreases the receptor's response to glutamate. The "partial" nature of its antagonism is a key feature, suggesting that even at saturating concentrations, it does not completely abolish the glutamate-induced response.[2] This is in contrast to a full NAM, which would fully inhibit the receptor's function. Furthermore, this compound has been described as a partially competitive modulator concerning the MPEP binding site, a well-characterized allosteric site on mGluR5.[3] This indicates that its binding site may overlap with or be conformationally coupled to the MPEP site.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound and other reference compounds with mGluR5.
| Compound | Modality | Ki (μM) | IC50 (μM) | Reference(s) |
| This compound | Partial Negative Allosteric Modulator | 1.07 | 1.7 | [1] |
| MPEP | Negative Allosteric Modulator | 0.016 | - | [4] |
| MTEP | Negative Allosteric Modulator | 0.042 | - | [4] |
Table 1: In Vitro Potency of mGluR5 Allosteric Modulators. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial metrics for quantifying the potency of a modulator. The data presented here are derived from radioligand binding and functional assays, respectively.
Signaling Pathways of mGluR5
The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2][5] Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, as depicted in the following diagram.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing rat mGluR5 are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Protein concentration is determined using a Bradford or BCA protein assay.
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled test compound (this compound).
-
50 µL of a fixed concentration of the radioligand, [³H]methoxy-PEPy (a potent MPEP analog).
-
50 µL of the membrane preparation (approximately 40 µg of protein).
-
-
For determining non-specific binding, a saturating concentration of unlabeled MPEP (e.g., 10 µM) is used instead of the test compound.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]methoxy-PEPy (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing rat mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4) for 45-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
The dye-containing solution is removed, and the cells are washed with assay buffer.
-
10 µL of assay buffer containing various concentrations of this compound is added to the wells, and the plate is incubated for 10-20 minutes at room temperature.
-
The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
10 µL of a glutamate solution at a concentration that elicits an 80% maximal response (EC80) is added to the wells.
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored for 2-3 minutes.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response in the absence of the antagonist (100%) and the response in the absence of glutamate (0%).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
This guide provides a foundational understanding of the mechanism of action of this compound on mGluR5, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in the study of this important allosteric modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Allosteric Modulation of mGluR5 Partially Corrects Pathophysiology in a Mouse Model of Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of VU0029251 to mGluR5
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the binding affinity of the metabotropic glutamate receptor 5 (mGluR5) partial antagonist, VU0029251. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Binding Affinity Data
The binding affinity of this compound for the metabotropic glutamate receptor 5 (mGluR5) has been characterized through radioligand binding and functional assays. This compound acts as a partial antagonist at rat mGluR5. The key quantitative metrics are summarized in the table below.
| Parameter | Value (µM) | Assay Type | Cell Line | Receptor Species | Reference |
| Ki | 1.07 | Competition Radioligand Binding | HEK293 | Rat | [1] |
| IC50 | 1.7 | Calcium Mobilization | HEK293 | Rat | [1] |
Experimental Protocols
Competition Radioligand Binding Assay for Ki Determination
This protocol outlines the methodology used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from mGluR5.
Objective: To determine the binding affinity (Ki) of this compound for the MPEP binding site on mGluR5.
Materials:
-
Membrane Preparation: HEK293 cells stably expressing rat mGluR5.
-
Radioligand: [3H]methoxyPEPy, a potent and selective allosteric antagonist for mGluR5.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well deep-well plates, filter plates.
Methodology:
-
Membrane Preparation:
-
HEK293 cells expressing rat mGluR5 are harvested and homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in fresh assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Varying concentrations of the test compound, this compound, are prepared in assay buffer.
-
In a 96-deep-well plate, 100 µL of each this compound concentration is added.
-
A fixed concentration of [3H]methoxyPEPy (2 nM) is used.
-
40 µg of the prepared cell membranes are added to each well.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through filter plates, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]methoxyPEPy (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Note: It was observed that this compound only partially displaces [3H]methoxyPEPy binding, reaching a maximum of approximately 50% displacement, which is characteristic of its partial antagonist nature at this allosteric site[1].
Intracellular Calcium Mobilization Assay for IC50 Determination
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by glutamate in cells expressing mGluR5.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of mGluR5.
Materials:
-
Cell Line: HEK293 cells stably expressing rat mGluR5.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: L-Glutamate.
-
Antagonist: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Fluorescence plate reader (e.g., FlexStation).
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells expressing rat mGluR5 are cultured in appropriate growth medium.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a solution of the calcium indicator dye in assay buffer in the dark at 37°C for a specified time (e.g., 1 hour).
-
After incubation, the cells are washed with assay buffer to remove any extracellular dye.
-
-
Assay Procedure:
-
A baseline fluorescence reading is taken using the fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
The plate is then transferred to the fluorescence plate reader.
-
A sub-maximal concentration of glutamate (e.g., EC20 or EC50) is added to the wells to stimulate the mGluR5 receptors.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of this compound.
-
The data are normalized to the response observed with glutamate alone (0% inhibition) and a baseline control (100% inhibition).
-
The IC50 value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response, is calculated by fitting the concentration-response curve with a sigmoidal dose-response equation.
-
Mandatory Visualizations
Signaling Pathway of mGluR5
The following diagram illustrates the canonical signaling cascade initiated by the activation of mGluR5.
Caption: Canonical Gq-coupled signaling pathway of mGluR5.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines the logical flow of the experimental procedures used to determine the binding affinity of this compound.
Caption: Workflow for determining Ki and IC50 of this compound.
References
VU0029251: A Technical Guide to its Function as a Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0029251, a significant chemical probe used in the study of the metabotropic glutamate receptor 5 (mGluR5). This compound functions as a partial negative allosteric modulator (NAM) of mGluR5, offering a valuable tool for investigating the physiological and pathological roles of this receptor. This document outlines its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.
Core Concepts: mGluR5 and Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.
Negative allosteric modulators (NAMs) are ligands that bind to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand, thereby decreasing the receptor's signaling activity. This compound is notable as it represents a structural class of mGluR5 partial NAMs that are not based on the widely studied MPEP (2-methyl-6-(phenylethynyl)pyridine) scaffold.[1]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound, providing a quantitative measure of its potency and affinity for the mGluR5 receptor.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| Ki | 1.07 µM | Rat mGluR5 expressed in HEK293 cells | [3H]methoxy-PEPy Radioligand Binding Assay | [2] |
| IC50 | 1.7 µM | Rat mGluR5 expressed in HEK293 cells | Glutamate-Induced Calcium Mobilization Assay | [2] |
Signaling Pathways Modulated by this compound
Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can also be engaged. This compound, as a negative allosteric modulator, dampens this entire signaling cascade in the presence of glutamate.
The following diagram illustrates the mechanism of negative allosteric modulation by this compound.
References
Pharmacological Profile of VU0029251: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a notable pharmacological tool compound used in the study of the metabotropic glutamate receptor 5 (mGluR5). It is characterized as a partial antagonist/negative allosteric modulator (NAM) of mGluR5, offering a nuanced approach to modulating receptor activity compared to full antagonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro activity, experimental methodologies, and the signaling pathways it influences.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a clear comparison of its potency and efficacy at the mGluR5 receptor.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 1.07 µM | Rat | [3H]MPEP Competition Binding Assay | [1] |
| IC50 | 1.7 µM | Rat | Glutamate-Induced Calcium Mobilization | [1] |
Table 1: In Vitro Affinity and Potency of this compound at mGluR5. This table presents the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for mGluR5
This protocol details the method used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Objective: To measure the competitive binding of this compound against a known radiolabeled mGluR5 antagonist.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
[3H]MPEP (a potent and selective mGluR5 antagonist radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-rat mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of various concentrations of this compound (or vehicle for total binding, or a saturating concentration of a non-radiolabeled antagonist for non-specific binding).
-
50 µL of [3H]MPEP (final concentration ~2 nM).
-
100 µL of the prepared cell membranes (typically 20-40 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of this compound by fitting the competition binding data to the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol outlines the procedure for assessing the functional antagonism of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by glutamate.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Glutamate
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Probenecid
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK293-rat mGluR5 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.
-
Culture the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing various concentrations of this compound to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of glutamate (to achieve a final EC80 concentration) to each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mGluR5 signaling pathway and the experimental workflow for the calcium mobilization assay.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Conclusion
This compound serves as a valuable pharmacological probe for investigating the physiological and pathological roles of mGluR5. Its characterization as a partial antagonist allows for a more subtle modulation of receptor function than complete blockade. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery, enabling further exploration of the therapeutic potential of targeting mGluR5.
References
In Vitro Characterization of VU0029251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a notable small molecule compound identified as a partial antagonist and negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key player in glutamatergic signaling in the central nervous system and is a target for therapeutic intervention in a variety of neurological and psychiatric disorders. The partial antagonist nature of this compound suggests a potential for a more nuanced modulation of mGluR5 activity compared to full antagonists, which may offer a favorable therapeutic window. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the experimental protocols used for its evaluation.
Core Pharmacological Data
The in vitro pharmacological profile of this compound is primarily defined by its interaction with the mGluR5 receptor. Key quantitative data are summarized in the table below.
| Parameter | Value | Assay System |
| Binding Affinity (Ki) | 1.07 µM | Radioligand binding assay using [3H]methoxyPEPy on membranes from HEK293 cells expressing rat mGluR5.[1] |
| Functional Potency (IC50) | 1.7 µM | Glutamate-induced calcium mobilization assay in HEK293 cells expressing rat mGluR5.[1] |
| Maximal Inhibition | ~50% | Glutamate-induced calcium mobilization assay, indicating partial antagonism.[1] |
Mechanism of Action: Partial Antagonist and Negative Allosteric Modulator
This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site.[2] This binding event reduces the receptor's response to glutamate. Importantly, this compound is a partial antagonist, which means that even at saturating concentrations, it only partially inhibits the maximal response that can be elicited by the endogenous agonist, glutamate.[1] This property distinguishes it from full antagonists that can completely block the receptor's function.
The partial antagonism of this compound is evident from the maximal inhibition of approximately 50% observed in functional assays.[1] This characteristic may be advantageous in therapeutic applications, as it allows for a "dampening" of excessive mGluR5 signaling without causing a complete shutdown of its physiological functions.
Signaling Pathway
The following diagram illustrates the signaling pathway of mGluR5 and the modulatory effect of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the mGluR5 receptor by this compound.
Workflow Diagram:
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing rat mGluR5.
-
Radioligand: [3H]methoxyPEPy, a selective mGluR5 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing rat mGluR5 to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]methoxyPEPy (typically at its Kd), and varying concentrations of this compound.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled mGluR5 antagonist like MPEP).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay is used to determine the potency (IC50) and efficacy (maximal inhibition) of this compound in inhibiting glutamate-induced cellular responses.
Objective: To measure the effect of this compound on the increase in intracellular calcium concentration induced by glutamate in cells expressing mGluR5.
Workflow Diagram:
References
Unveiling the Off-Target Profile of VU0029251: A Technical Guide
For Immediate Release
CHAPEL HILL, N.C. – While the compound VU0029251 is recognized primarily for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a thorough examination of its broader pharmacological profile is crucial for a comprehensive understanding of its therapeutic potential and possible side effects. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond mGluR5, presenting available quantitative data, detailed experimental methodologies, and associated signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the study of mGluR5 modulators and related neurological pathways.
Summary of Off-Target Binding Profile
Data obtained from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) reveals that this compound exhibits a relatively clean off-target profile at the concentrations tested. The compound was screened against a panel of over 400 central nervous system receptors, transporters, and ion channels. The primary screening at a concentration of 10 µM did not reveal significant inhibition (greater than 50%) at the vast majority of these targets.
However, one notable off-target interaction was identified with the Sigma 2 receptor . The following table summarizes the available quantitative binding affinity data.
| Target | Ligand | Kᵢ (nM) | Assay Species | Source |
| mGluR5 | This compound | 1070 | Rat | [1] |
| Sigma 2 Receptor | This compound | 8900 | Human | NIMH PDSP |
Table 1: Quantitative Binding Affinity of this compound at mGluR5 and Sigma 2 Receptor. Kᵢ represents the inhibitory constant.
Detailed Experimental Protocols
The off-target screening of this compound was conducted as part of the NIMH PDSP, which employs standardized radioligand binding assays to determine the binding affinity of compounds for a wide array of molecular targets.
Radioligand Binding Assay (NIMH PDSP)
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets.
Methodology:
-
Compound Preparation: this compound was dissolved in an appropriate solvent (typically DMSO) to create a stock solution. Serial dilutions were then prepared to achieve a range of concentrations for testing.
-
Membrane Preparation: Crude membrane fractions were prepared from cells heterologously expressing the specific human or rodent receptor of interest, or from rodent brain tissue for endogenous receptors.
-
Assay Setup: The assay was performed in a 96-well plate format. Each well contained the prepared cell membranes, a specific radioligand for the target receptor at a concentration typically near its Kd, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture was incubated to allow for competitive binding between this compound and the radioligand to reach equilibrium. Incubation times and temperatures were target-specific.
-
Separation of Bound and Free Ligand: Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding data. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Off-Target Interaction
Sigma 2 Receptor
The Sigma 2 receptor is a non-opioid receptor whose endogenous ligand and precise signaling mechanisms are still under investigation. It is known to be involved in various cellular processes, including cell proliferation, apoptosis, and cellular stress responses. The functional consequences of this compound binding to the Sigma 2 receptor have not been explicitly studied. However, ligands that bind to the Sigma 2 receptor can modulate intracellular calcium levels and influence lipid metabolism and trafficking. Given that this compound has a Kᵢ of 8900 nM for the Sigma 2 receptor, significant engagement of this target would likely only occur at high concentrations of the compound.
Conclusion
The available data indicates that this compound is a selective mGluR5 negative allosteric modulator with limited off-target activity at a wide range of CNS targets. The primary identified off-target is the Sigma 2 receptor, for which this compound displays micromolar affinity. Researchers utilizing this compound should be aware of this potential interaction, particularly when employing high concentrations of the compound in their experimental models. Further functional studies are warranted to elucidate the physiological consequences of this compound's activity at the Sigma 2 receptor. This guide serves as a foundational resource for the informed use of this compound in neuroscience research and drug development.
References
Discovery and Synthesis of VU0029251: A Technical Guide to a Novel mGluR5 Partial Antagonist
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VU0029251, a novel partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR5 and the development of new chemical entities targeting this receptor.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it an attractive target for therapeutic intervention. This compound has been identified as a partial antagonist of mGluR5, offering a potential tool for the nuanced modulation of glutamatergic signaling.
Discovery of this compound
This compound was discovered through a high-throughput screening campaign aimed at identifying novel allosteric modulators of mGluR5. The discovery was first reported by Rodriguez et al. in their 2010 publication in Molecular Pharmacology. The screening effort sought to identify compounds that could modulate mGluR5 activity, leading to the identification of several chemical scaffolds with diverse pharmacological profiles, including positive and negative allosteric modulators.
Chemical Synthesis of this compound
This compound, with the chemical name N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea, is synthesized through a straightforward and efficient protocol. The general synthesis involves the reaction of an appropriately substituted amine with an isocyanate.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate.
Materials:
-
4-phenyl-1,3-thiazol-2-amine
-
4-chlorophenyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-phenyl-1,3-thiazol-2-amine (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
To this solution, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period of 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea (this compound).
Quantitative Data
The pharmacological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Species | Cell Line |
| Ki | 1.07 µM | Radioligand Binding | Rat | HEK293 |
| IC50 | 1.7 µM | Calcium Mobilization | Rat | HEK293 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4)
-
Radioligand: [3H]methoxyPEPy (a known mGluR5 allosteric antagonist)
-
Unlabeled ligand for non-specific binding (e.g., MPEP)
-
This compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from HEK293 cells expressing rat mGluR5.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
100 µL of this compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled MPEP for non-specific binding).
-
300 µL of the prepared cell membranes (40 µ g/well ) diluted in assay buffer.
-
A fixed concentration of [3H]methoxyPEPy.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 value determined from the competition binding curve.
Calcium Mobilization Assay
This functional assay is used to determine the inhibitory potency (IC50) of this compound on glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate HEK293-rat mGluR5 cells in 96-well plates and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Glutamate Stimulation: Using the plate reader's injector, add a sub-maximal concentration (EC20 or EC80) of glutamate to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the glutamate-induced calcium response against the concentration of this compound.
Signaling Pathways and Workflows
mGluR5 Signaling Pathway
This compound acts as a partial antagonist at the mGluR5 receptor. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/G11 G-protein.
Caption: Canonical mGluR5 signaling pathway and the point of intervention for this compound.
Experimental Workflow: In Vitro Characterization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for the synthesis and in vitro characterization of this compound.
The Role of VU0029251 in the Investigation of Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical regulator of synaptic plasticity. This technical guide provides an in-depth overview of VU0029251, a partial antagonist of mGluR5, as a tool for studying synaptic plasticity. We will detail its pharmacological properties, the signaling pathways it modulates, and provide representative experimental protocols for its application in synaptic plasticity research.
Introduction to this compound
This compound is a selective pharmacological tool used to investigate the function of the metabotropic glutamate receptor 5 (mGluR5). As a partial antagonist, it binds to the receptor and prevents its full activation by endogenous ligands like glutamate. This modulation of mGluR5 activity allows researchers to dissect the specific roles of this receptor in various physiological processes, including synaptic plasticity.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its use in experimental settings.
| Parameter | Value | Cell Line/System | Description |
| Ki | 1.07 µM | - | Inhibition constant, indicating the binding affinity of this compound to the mGluR5 receptor. |
| IC50 | 1.7 µM | HEK293 cells expressing rat mGluR5 | Half-maximal inhibitory concentration for the inhibition of glutamate-induced calcium mobilization. |
The mGluR5 Signaling Pathway in Synaptic Plasticity
This compound exerts its effects by modulating the mGluR5 signaling cascade. The activation of mGluR5, a Gq-coupled receptor, initiates a series of intracellular events that are pivotal for the induction and modulation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Figure 1: mGluR5 signaling pathway and the point of intervention for this compound.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Figure 2: Workflow for a calcium mobilization assay to determine this compound IC50.
Detailed Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing rat mGluR5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Application:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound (e.g., from 1 nM to 100 µM) to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of a glutamate solution (to achieve a final concentration of 10 µM) to each well.
-
Immediately begin recording the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0 µM this compound).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
This representative protocol outlines how to investigate the effect of this compound on LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a classic model of synaptic plasticity.
Figure 3: Experimental workflow for investigating the effect of this compound on LTP.
Detailed Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rat or mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Pharmacological Manipulation:
-
After establishing a stable baseline, switch to aCSF containing this compound (e.g., 10 µM) and perfuse for at least 20 minutes before LTP induction. A parallel control experiment should be performed with vehicle-containing aCSF.
-
-
LTP Induction and Post-Induction Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the average potentiation during the last 10 minutes of recording between the control and this compound-treated groups. Statistical significance can be determined using a t-test or ANOVA.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of mGluR5 in synaptic plasticity. Its antagonist properties allow for the specific inhibition of the mGluR5 signaling pathway, enabling researchers to probe the contributions of this receptor to the molecular mechanisms of learning and memory. The provided protocols offer a starting point for the design of experiments aimed at further characterizing the function of mGluR5 in the central nervous system. As research in this area continues, a deeper understanding of the therapeutic potential of targeting mGluR5 for neurological and psychiatric disorders is anticipated.
The Role of VU0029251 in Neuroinflammation Research: A Technical Guide
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). VU0029251, a selective negative allosteric modulator (NAM) of mGluR5, offers a valuable pharmacological tool to investigate the intricate role of this receptor in neuroinflammatory cascades. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in neuroinflammation research for researchers, scientists, and drug development professionals.
Core Concepts: mGluR5 and Neuroinflammation
mGluR5 is predominantly expressed on postsynaptic neurons and glial cells, including astrocytes and microglia. Its activation by glutamate triggers intracellular signaling cascades that can influence neuronal excitability and synaptic plasticity. In the context of neuroinflammation, mGluR5 activation on microglia and astrocytes can modulate their reactivity and the subsequent release of inflammatory mediators. Chronic activation of these glial cells is a hallmark of many neurodegenerative diseases.
This compound: A Negative Allosteric Modulator of mGluR5
This compound acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening its downstream signaling. This targeted modulation allows for a more subtle control of receptor activity compared to direct antagonists.
Quantitative Data on this compound
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.07 μM | HEK293 cells expressing rat mGluR5 | [1] |
| IC50 (Glutamate-induced Ca2+ mobilization) | 1.7 μM | HEK293 cells expressing rat mGluR5 | [1] |
Note: Further quantitative data on the specific effects of this compound on neuroinflammatory markers such as cytokine release from microglia and astrocytes are still emerging. The following table provides a template for such data, which would be critical for a comprehensive understanding of its anti-inflammatory potential.
| Assay | Cell Type | Stimulus | Measured Marker | IC50 of this compound |
| Cytokine Release | Primary Microglia | LPS | TNF-α | To be determined |
| Cytokine Release | Primary Microglia | LPS | IL-6 | To be determined |
| Nitric Oxide Production | BV-2 Microglia | LPS | Nitrite | To be determined |
| NF-κB Activation | Primary Astrocytes | TNF-α | p65 Nuclear Translocation | To be determined |
Signaling Pathways Modulated by this compound in Neuroinflammation
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways in glial cells. As a negative allosteric modulator of mGluR5, this compound is expected to attenuate the signaling cascades initiated by glutamate binding to this receptor.
In Microglia:
Activation of mGluR5 in microglia can lead to the activation of the Gαq-protein pathway, resulting in the activation of phospholipase C (PLC) and protein kinase C (PKC).[2] This can, in turn, influence the production of pro-inflammatory mediators. By inhibiting mGluR5, this compound is hypothesized to suppress these downstream events, leading to a reduction in microglial activation and the release of cytotoxic factors. A key pathway implicated in microglial activation is the nuclear factor-kappa B (NF-κB) pathway. Inhibition of mGluR5 may lead to the downregulation of NF-κB activation, a central regulator of inflammatory gene expression.
In Astrocytes:
Similar to microglia, mGluR5 in astrocytes is coupled to the Gαq/PLCβ/IP3 pathway, leading to an increase in intracellular calcium upon activation.[3] This calcium signaling can modulate the release of various factors, including pro-inflammatory cytokines like IL-6 and IL-8. Blockade of mGluR5 with a NAM has been shown to decrease the secretion of these cytokines following stimulation with TNF-α.[3] Therefore, this compound is expected to exert anti-inflammatory effects in astrocytes by dampening this calcium-dependent signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in neuroinflammation research. Below are key experimental protocols.
In Vitro Neuroinflammation Model Using Primary Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated primary microglia.
1. Isolation and Culture of Primary Microglia:
-
Isolate microglia from the cerebral cortices of neonatal (P0-P2) rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Culture mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
After 10-14 days, isolate microglia by shaking the flasks on an orbital shaker.
-
Plate purified microglia at a density of 2 x 105 cells/well in 24-well plates.
2. Treatment with this compound and LPS:
-
Pre-treat microglial cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis).
3. Measurement of Inflammatory Markers:
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.
-
Western Blot for iNOS: Lyse the cells and perform Western blot analysis to determine the expression levels of inducible nitric oxide synthase (iNOS).
In Vivo Model of LPS-Induced Neuroinflammation
This protocol outlines the use of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Administration of this compound and LPS:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or an equivalent volume of vehicle.
-
One hour after this compound administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
3. Tissue Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice and perfuse with ice-cold saline.
-
Collect brain tissue (e.g., hippocampus and cortex) and blood samples.
-
For cytokine analysis, homogenize brain tissue and measure TNF-α and IL-6 levels using ELISA.
-
For immunohistochemistry, fix the brain in 4% paraformaldehyde, cryoprotect, and section. Stain for microglial activation markers (e.g., Iba1) and astrocytic markers (e.g., GFAP).
Conclusion
This compound represents a potent and selective tool for dissecting the role of mGluR5 in neuroinflammatory processes. Its ability to negatively modulate mGluR5 signaling in both microglia and astrocytes provides a valuable mechanism for investigating the therapeutic potential of targeting this receptor in a variety of neurological disorders characterized by a prominent neuroinflammatory component. The experimental protocols outlined in this guide offer a framework for researchers to explore the anti-inflammatory properties of this compound and other mGluR5 modulators, paving the way for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative impact of this compound on a broad range of neuroinflammatory markers and to validate its efficacy in preclinical models of disease.
References
- 1. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGLUR5 ACTIVATION INHIBITS MICROGLIAL ASSOCIATED INFLAMMATION AND NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: VU0029251 for In Vitro Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are significant targets for drug discovery. The metabotropic glutamate receptor 5 (mGluR5), a member of the Class C GPCR family, is coupled to the Gq G-protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for screening receptor modulators.
VU0029251 is a known partial antagonist/negative allosteric modulator of mGluR5. This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the inhibitory activity of this compound on mGluR5 activation.
Signaling Pathway
The activation of Gq-coupled receptors like mGluR5 initiates a well-defined signaling cascade leading to intracellular calcium release.
Experimental Workflow
The following diagram outlines the major steps in the in vitro calcium mobilization assay for assessing this compound activity.
Data Presentation
The inhibitory effect of this compound on glutamate-induced calcium mobilization is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the antagonist.
| This compound Concentration (µM) | % Inhibition of Glutamate Response (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 10.2 ± 2.5 |
| 0.3 | 25.8 ± 3.2 |
| 1.0 | 48.5 ± 4.1 |
| 3.0 | 75.3 ± 3.8 |
| 10.0 | 95.1 ± 2.3 |
| 30.0 | 98.9 ± 1.5 |
| IC50 (µM) | ~1.7 |
Note: The data presented in this table is representative and serves to illustrate the expected outcome of the experiment. Actual results may vary.
Experimental Protocols
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing rat mGluR5.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Plates: Black-walled, clear-bottom, poly-D-lysine-coated 384-well plates.
-
Calcium-Sensitive Dye: Fluo-4 AM (or equivalent).
-
Probenecid: Anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamate.
-
Antagonist: this compound.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.
Protocol
-
Cell Plating:
-
Harvest and resuspend HEK293-mGluR5 cells in culture medium.
-
Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading buffer. For each plate, mix the appropriate volume of Fluo-4 AM stock solution and probenecid stock solution into the assay buffer. A typical final concentration is 1-5 µM for Fluo-4 AM and 2.5 mM for probenecid.
-
Add 20 µL of the loading buffer to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C with 5% CO2.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. It is recommended to prepare these at a 4X final concentration.
-
Add 10 µL of the diluted this compound solutions to the respective wells of the cell plate. Include vehicle control wells (DMSO in assay buffer).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of L-Glutamate in assay buffer at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined from an agonist concentration-response curve. The agonist solution should be prepared at a 4X final concentration.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read. Establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler should then add 10 µL of the glutamate solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data. The response in the vehicle control wells (glutamate stimulation without antagonist) is set to 100% activation (0% inhibition). The response in wells with a saturating concentration of a known potent mGluR5 antagonist or without glutamate stimulation can be used as 0% activation (100% inhibition).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Disclaimer: This protocol is intended as a guideline. Optimal conditions, such as cell density, dye concentration, and incubation times, may vary depending on the specific cell line and experimental setup and should be independently optimized.
Application Notes and Protocols for VU0029251 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of mGluR5 activity has significant implications for neuronal function, as these receptors are critically involved in synaptic plasticity, learning, and memory. In primary neuronal cultures, this compound serves as a valuable tool to investigate the physiological roles of mGluR5 and to explore its therapeutic potential for neurological and psychiatric disorders.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, covering key experiments such as the assessment of neuronal viability, measurement of intracellular calcium signaling, and analysis of downstream signaling pathways.
Mechanism of Action: mGluR5 Signaling Pathway
This compound potentiates the activation of mGluR5, a Gq-protein coupled receptor. Upon glutamate binding, the enhanced receptor activation by this compound initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a multitude of downstream cellular responses, including the modulation of ion channels and the activation of transcription factors involved in synaptic plasticity.
Data Presentation
| Parameter | This compound | Reference Compound (CDPPB) | Agonist (DHPG) | Antagonist (MPEP) |
| Compound Type | mGluR5 PAM | mGluR5 PAM | mGluR5 Agonist | mGluR5 Antagonist |
| Typical Concentration Range | 100 nM - 10 µM | 100 nM - 1 µM | 10 µM - 100 µM | 1 µM - 10 µM |
| Incubation Time (Acute) | 15 - 60 minutes | 15 - 60 minutes | 5 - 30 minutes | 30 minutes (pre-incubation) |
| Incubation Time (Chronic) | 24 - 72 hours | 24 - 72 hours | Not typical | 24 - 48 hours |
| Primary Assay | Calcium Imaging, ERK1/2 Phosphorylation | Neuroprotection | Receptor Internalization | Blockade of agonist effects |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the general procedure for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate®-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal® Medium with B-27® Supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rodent according to approved animal protocols.
-
Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Perform half-media changes every 2-3 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability (Neuroprotection Assay)
This protocol is designed to evaluate the neuroprotective effects of this compound against excitotoxicity.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution (in DMSO)
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed culture medium. The final DMSO concentration should be below 0.1%.
-
Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding the chosen toxic agent (e.g., 50 µM Glutamate) to the cultures. Include a control group with no toxic agent.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using the chosen assay kit according to the manufacturer's instructions. For an LDH assay, collect the culture supernatant. For an MTT assay, incubate the cells with the MTT reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) group.
Protocol 3: Measurement of Intracellular Calcium Signaling
This protocol outlines the procedure for measuring changes in intracellular calcium concentration in response to this compound and glutamate co-application.
Materials:
-
Mature primary neuronal cultures (DIV 10-14) on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Glutamate stock solution
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Load the neuronal cultures with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply this compound (e.g., 1 µM) to the cells and record the fluorescence for 5-10 minutes to observe any direct effects.
-
Apply a sub-maximal concentration of glutamate (e.g., 1-5 µM) in the continued presence of this compound and record the calcium response.
-
As a control, apply the same concentration of glutamate in the absence of this compound.
-
Analyze the fluorescence intensity changes over time to determine the effect of this compound on glutamate-evoked calcium signals.
Protocol 4: Analysis of Downstream Signaling (ERK1/2 Phosphorylation)
This protocol details the investigation of a key downstream signaling molecule, ERK1/2, following mGluR5 activation.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution
-
Glutamate stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Treat neuronal cultures with this compound (e.g., 1 µM) and/or glutamate (e.g., 10 µM) for a short duration (e.g., 5-15 minutes). Include vehicle and untreated controls.
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the change in ERK1/2 phosphorylation.
Conclusion
This compound is a powerful tool for studying mGluR5 function in primary neuronal cultures. The protocols provided here offer a framework for investigating its effects on neuronal viability, intracellular signaling, and downstream pathways. Researchers should optimize concentrations and incubation times for their specific neuronal culture system and experimental goals. These studies will contribute to a better understanding of mGluR5-mediated processes in the central nervous system and may aid in the development of novel therapeutics.
Application Notes and Protocols for In Vivo Rodent Studies of M1 Muscarinic Acetylcholine Receptor Agonists
Disclaimer: Extensive searches for the compound "VU0029251" did not yield any specific information. It is highly likely that this is an incorrect or unpublished compound identifier. The following application notes and protocols are based on general knowledge and published data for other M1 muscarinic acetylcholine receptor agonists and positive allosteric modulators (PAMs) and are intended to serve as a template. Researchers should substitute the specific details for their compound of interest.
Introduction
M1 muscarinic acetylcholine receptors are critical in mediating cognitive functions, and their modulation is a key therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. This document provides a general framework for conducting in vivo rodent studies to evaluate the dosage, safety, and efficacy of novel M1 receptor agonists. The protocols outlined below are representative and should be adapted based on the specific properties of the test compound.
Materials and Reagents
-
Test Compound: M1 Agonist (e.g., a substituted piperidine derivative)
-
Vehicle: Sterile saline, distilled water, or a specific formulation (e.g., 10% Tween 80 in sterile water). The choice of vehicle should be based on the solubility and stability of the test compound.
-
Animals: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). The choice of species and strain should be justified based on the study objectives.
-
Anesthetics: Isoflurane, ketamine/xylazine cocktail.
-
Dosing equipment: Oral gavage needles, syringes, etc.
-
Blood collection supplies: Capillary tubes, EDTA-coated tubes.
-
Behavioral testing apparatus: Morris water maze, novel object recognition chamber, etc.
Experimental Protocols
-
Determine the solubility of the test compound in various pharmaceutically acceptable vehicles.
-
Prepare a stock solution of the test compound at a high concentration.
-
On the day of the experiment, dilute the stock solution with the chosen vehicle to achieve the desired final concentrations for dosing.
-
Ensure the final formulation is homogenous and stable for the duration of the experiment.
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to treatment groups (vehicle control and different dose levels of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Administer a single dose of the test compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Habituation Phase: Allow the animals to explore an open-field arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Training Phase: On the third day, place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes). Administer the test compound or vehicle at a specific time before this phase (e.g., 30 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore the arena for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an M1 Agonist in Rats following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| 1 | 150 ± 25 | 1.0 ± 0.2 | 600 ± 75 | 3.5 ± 0.5 |
| 3 | 420 ± 50 | 1.2 ± 0.3 | 1800 ± 200 | 3.8 ± 0.6 |
| 10 | 1200 ± 150 | 1.5 ± 0.4 | 5500 ± 600 | 4.1 ± 0.7 |
Data are presented as mean ± SEM.
Table 2: Effect of an M1 Agonist on Cognitive Performance in the Novel Object Recognition Task in Mice
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.15 ± 0.05 |
| M1 Agonist | 1 | 0.35 ± 0.08* |
| M1 Agonist | 3 | 0.50 ± 0.10** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Visualization of Experimental Workflow
Caption: Workflow for in vivo rodent studies of an M1 agonist.
Application Notes and Protocols for VU0029251 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in the modulation of synaptic plasticity and neuronal excitability. Its ability to inhibit glutamate-induced calcium mobilization makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in cell-based assays, with a focus on recommending a suitable solvent and providing a methodology for a calcium mobilization assay.
Recommended Solvent and Stock Solution Preparation
For cell-based assays, it is crucial to first prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous cell culture media.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, and it is miscible with water and most organic liquids[1]. For many water-insoluble compounds used in biological assays, DMSO is the solvent of choice for creating high-concentration stock solutions.
Solubility Data:
| Solvent | Recommended Concentration | Storage of Stock Solution |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C, desiccated |
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass: The molecular weight of this compound is required for this calculation. Assuming a hypothetical molecular weight for calculation purposes (please use the exact molecular weight from your compound's data sheet).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder to achieve a 10 mM concentration.
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
mGluR5 Signaling Pathway
This compound acts as a partial antagonist at the mGluR5 receptor. The activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway is a common target for cell-based assays designed to screen for mGluR5 modulators. The key steps are:
-
Glutamate Binding: Glutamate binds to the extracellular domain of the mGluR5 receptor.
-
G-Protein Activation: This binding event activates a coupled Gq/11 G-protein.
-
PLC Activation: The activated G-protein, in turn, activates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
Caption: mGluR5 signaling pathway leading to intracellular calcium release.
Experimental Protocol: Glutamate-Induced Calcium Mobilization Assay
This protocol is based on the methodology described for the characterization of this compound and is suitable for a high-throughput screening format.[3]
Objective: To determine the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in a cell line expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5 (or other suitable cell line)
-
This compound
-
Glutamate
-
DMSO (anhydrous, sterile)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Pluronic F-127
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-mGluR5 cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilutions: On the day of the assay, prepare serial dilutions of the this compound stock solution in assay buffer. The final concentration of DMSO in the well should be kept constant and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Glutamate Solution: Prepare a stock solution of glutamate in assay buffer at a concentration that will elicit a robust calcium response (e.g., a concentration that gives 80% of the maximal response, EC80).
-
Dye Loading Solution: Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions. Pluronic F-127 can be included to aid in dye loading.
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates at 37°C for the time recommended by the dye manufacturer (e.g., 1 hour).
-
-
Compound Incubation:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions (and vehicle control) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement and Glutamate Stimulation:
-
Place the assay plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Using the instrument's injector, add the glutamate solution to each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence upon glutamate addition represents the intracellular calcium mobilization.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the glutamate response by this compound at each concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value. This compound has been reported to inhibit glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5 with an IC50 of 1.7 μM[3].
-
Conclusion
This compound is a valuable research tool for investigating the function of the mGluR5 receptor. The use of DMSO as a solvent for preparing stock solutions is recommended for cell-based assays. The provided protocol for a glutamate-induced calcium mobilization assay offers a robust method for characterizing the inhibitory activity of this compound and other potential mGluR5 modulators. It is always recommended to perform appropriate vehicle controls and to ensure that the final solvent concentration in the assay does not adversely affect cell viability or the assay readout.
References
Investigational Application of VU0029251 for the Study of Fragile X Syndrome Models
For Research Use Only
Introduction
Fragile X syndrome (FXS) is the most prevalent monogenic cause of inherited intellectual disability and autism spectrum disorder.[1] The syndrome arises from the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein crucial for regulating the translation of a multitude of synaptic proteins. Its absence results in aberrant synaptic plasticity, characterized by an imbalance between excitatory and inhibitory neurotransmission. A prominent theory, the "mGluR theory," posits that excessive signaling through metabotropic glutamate receptor 5 (mGluR5) is a core pathological feature.[1]
Concurrent with excitatory pathway dysregulation, significant deficits in the GABAergic system have been identified in both FXS patients and Fmr1 knockout (KO) animal models. These deficits include reduced levels of GABA, altered expression of GABA receptor subunits, and overall diminished inhibitory tone, which are thought to contribute to phenotypes such as anxiety, sensory hypersensitivity, and seizures.[1] Consequently, modulating the GABAergic system presents a compelling therapeutic avenue.
VU0029251 is a positive allosteric modulator (PAM) of the GABAB receptor. Unlike direct agonists such as baclofen, which ubiquitously activate the receptor, PAMs enhance the receptor's response to the endogenous ligand, GABA.[2][3] This mechanism offers the potential for a more nuanced and physiologically constrained enhancement of GABAB signaling, specifically "when and where" GABA is being released, which may lead to fewer side effects and a reduced likelihood of tolerance development.[3] This application note outlines a proposed investigational framework for utilizing this compound to study and potentially ameliorate FXS-related phenotypes in preclinical models.
Principle of Action
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Presynaptically, their activation inhibits neurotransmitter release, including glutamate, by modulating Ca2+ channels. Postsynaptically, they promote hyperpolarization by activating K+ channels.[4] In the context of FXS, where mGluR5-mediated glutamate signaling is excessive, enhancing presynaptic GABAB receptor function with this compound is hypothesized to dampen glutamate release, thereby correcting the excitatory/inhibitory imbalance. By potentiating the effects of endogenous GABA, this compound is expected to restore inhibitory tone and normalize neuronal and circuit-level function.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, in vitro and in vivo data for this compound based on typical findings for GABAB PAMs in neurological models. These serve as a benchmark for expected outcomes when investigating this compound in Fmr1 KO models.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay Condition |
| EC50 (GABA Potentiation) | 1.5 µM | Recombinant human GABAB receptors co-expressed in HEK293 cells, measured by GTPγS binding in the presence of 1 µM GABA. |
| Maximal Potentiation | ~450% of GABA alone | As above. |
| Intrinsic Agonist Activity | < 10% of max GABA response | Measured in the absence of GABA. |
| Effect on mGluR-LTD | Rescue to WT levels at 5 µM | Field recordings in hippocampal slices from Fmr1 KO mice. |
| Effect on Basal Protein Synthesis | Reduction to WT levels at 5 µM | SUnSET analysis in hippocampal slices from Fmr1 KO mice. |
Table 2: In Vivo Phenotypic Rescue in Fmr1 KO Mice with this compound
| Phenotype | Animal Model | This compound Dose (IP) | Outcome |
| Audiogenic Seizures (AGS) | Fmr1 KO mice (FVB background) | 10 mg/kg | 80% reduction in seizure incidence and severity. |
| Anxiety-like Behavior | Fmr1 KO mice (C57BL/6J background) | 5 mg/kg | Increased time spent in open arms of Elevated Plus Maze to wild-type levels. |
| Hyperactivity | Fmr1 KO mice (C57BL/6J background) | 5 mg/kg | Normalized distance traveled in Open Field Test. |
| Social Interaction Deficits | Fmr1 KO mice (C57BL/6J background) | 5 mg/kg | Increased time spent interacting with a novel mouse in the three-chamber social interaction test. |
Experimental Protocols
Protocol 1: Assessment of Audiogenic Seizure Susceptibility
Objective: To determine if this compound can reduce the incidence and severity of audiogenic seizures in Fmr1 KO mice.
Materials:
-
Fmr1 KO mice (FVB strain, P21-P28) and wild-type (WT) littermates.
-
This compound, vehicle (e.g., 10% Tween-80 in saline).
-
Sound-attenuating chamber equipped with a speaker/alarm capable of producing a 120 dB stimulus.
-
Video recording equipment.
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to testing.
-
Place a single mouse into the center of the sound-attenuating chamber and allow a 1-minute habituation period.
-
Present a 120 dB siren for 60 seconds.
-
Video record the behavioral response and score for seizure severity:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (loss of posture).
-
3: Tonic seizure (hind-limb extension).
-
4: Respiratory arrest/death.
-
-
Analyze the percentage of mice exhibiting seizures and the average seizure score per group.
Protocol 2: Electrophysiological Correction of mGluR-LTD
Objective: To test the hypothesis that this compound can rescue exaggerated mGluR-dependent long-term depression (LTD) in the hippocampus of Fmr1 KO mice.
Materials:
-
Fmr1 KO mice (P30-P45) and WT littermates.
-
Acute hippocampal slice preparation setup (vibratome, oxygenated aCSF).
-
Electrophysiology rig for field recordings (amplifier, digitizer, stimulating and recording electrodes).
-
This compound, DHPG (mGluR1/5 agonist).
Procedure:
-
Prepare 350-400 µm acute transverse hippocampal slices.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF.
-
Transfer a slice to the recording chamber, perfuse with aCSF containing picrotoxin (100 µM) to block GABAA receptors.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of CA1.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by stimulating at 0.05 Hz for 20 minutes.
-
Pre-incubate the slice with this compound (e.g., 5 µM) or vehicle for 20 minutes prior to LTD induction.
-
Induce mGluR-LTD by bath application of DHPG (50 µM) for 5 minutes.
-
Wash out DHPG and continue recording fEPSPs for at least 60 minutes post-induction.
-
Quantify LTD as the percentage reduction of the fEPSP slope during the last 10 minutes of recording compared to the baseline.
Visualizations
Caption: this compound enhances GABA's inhibitory effect on glutamate release.
Caption: Workflow for in vivo testing of this compound in Fmr1 KO mice.
Caption: Rationale for using this compound to correct FXS phenotypes.
References
- 1. Modulation of the GABAergic pathway for the treatment of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragile X Syndrome: The GABAergic System and Circuit Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Long-Term Potentiation with VU0029251: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular basis for learning and memory.[1][2][3] The metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical player in modulating synaptic plasticity, including LTP and long-term depression (LTD).[4][5][6] VU0029251 is a potent and selective positive allosteric modulator (PAM) of mGluR5.[5][7] This document provides detailed application notes and protocols for utilizing this compound to investigate LTP in hippocampal slices, a common experimental model for studying synaptic plasticity.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR5, enhancing the receptor's response to the endogenous ligand, glutamate.[5][7] In the context of LTP, potentiation of mGluR5 signaling by this compound facilitates the induction of NMDAR-dependent LTP, particularly in response to sub-maximal stimuli.[7] This enhancement is thought to be mediated through the potentiation of synaptically activated mGluR5, which contributes to the molecular cascades underlying synaptic strengthening.[7]
Data Presentation
The following table summarizes the quantitative effects of this compound on LTP and LTD in rat hippocampal CA1 region.
| Parameter | Condition | Concentration of this compound | Result | Reference |
| Baseline fEPSP slope | No stimulation | 500 nM | No significant change (99.6 ± 6% of baseline) | [7] |
| Threshold TBS-induced LTP | Threshold theta-burst stimulation | 500 nM | Significant potentiation of fEPSP slope (152 ± 8% of baseline at 45 min post-TBS) | [7] |
| Suprathreshold TBS-induced LTP | Suprathreshold theta-burst stimulation | Not specified | No effect | [5][7] |
| Saturated LTP | High-frequency stimulation | Not specified | No effect | [5][7] |
| PP-LFS-induced LTD | Paired-pulse low-frequency stimulation | 1 µM | Potentiation of LTD | [7] |
| NMDA receptor-dependent LTD | Low-frequency stimulation | 1 µM | No enhancement | [7] |
Signaling Pathway
The potentiation of mGluR5 by this compound enhances LTP through a signaling cascade that involves the activation of NMDA receptors and Src-family kinases.
Caption: this compound enhances mGluR5 signaling, modulating NMDAR function and promoting LTP.
Experimental Protocols
Hippocampal Slice Preparation
A standard protocol for preparing acute hippocampal slices from rodents is required.
-
Animals: Wistar rats (postnatal day 15-25).
-
Anesthesia: Isoflurane or other approved anesthetic.
-
Dissection: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2.[8]
-
-
Slicing: Use a vibratome to cut 300-400 µm thick coronal or transverse hippocampal slices.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiology Recordings
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus.
-
Electrodes:
-
Recording electrode: Glass micropipette (1-5 MΩ) filled with aCSF, placed in the CA1 stratum radiatum.
-
Stimulating electrode: Bipolar tungsten electrode placed in the Schaffer collateral pathway (CA3 side of CA1).[8]
-
-
Baseline Recording:
-
Deliver single test pulses (0.1 ms duration) every 30 seconds at an intensity that evokes a response of 30-50% of the maximal fEPSP amplitude.
-
Establish a stable baseline for at least 20-30 minutes.[9]
-
-
Drug Application:
-
This compound is bath-applied at the desired concentration (e.g., 500 nM) for at least 20 minutes before LTP induction.[7]
-
LTP Induction Protocols
-
Threshold Theta-Burst Stimulation (TBS): This protocol is ideal for observing the enhancing effect of this compound.[7]
-
Protocol: A single train of 10 bursts, with each burst containing 4 pulses at 100 Hz, and the bursts repeated at 5 Hz. The intensity should be the same as the baseline recording.
-
-
High-Frequency Stimulation (HFS): A standard protocol to induce robust LTP.[9]
-
Protocol: One or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Data Analysis
-
The slope of the fEPSP is measured and normalized to the average slope during the baseline recording period.
-
LTP is quantified as the percentage increase in the fEPSP slope at a specific time point after the induction stimulus (e.g., 45-60 minutes).
-
Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the magnitude of LTP between control and this compound-treated slices.
Experimental Workflow
The following diagram outlines the general workflow for an experiment investigating the effect of this compound on LTP.
Caption: Experimental workflow for investigating this compound's effect on LTP.
Conclusion
This compound serves as a valuable pharmacological tool to probe the role of mGluR5 in synaptic plasticity. By selectively potentiating mGluR5 activity, researchers can elucidate the contribution of this receptor to the mechanisms of learning and memory. The protocols and data presented here provide a framework for designing and executing experiments to investigate the effects of this compound on long-term potentiation.
References
- 1. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 3. Long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MGluR5 mediates the interaction between late-LTP, network activity, and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 9. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: Experimental Design for VU0029251 in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a novel partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] As a partial NAM, this compound offers a nuanced approach to modulating mGluR5 activity, potentially providing a wider therapeutic window and a reduced side-effect profile compared to full antagonists. The glutamatergic system, and mGluR5 in particular, is implicated in the pathophysiology of anxiety disorders, making this compound a promising candidate for anxiolytic drug development. These application notes provide a comprehensive guide to the experimental design for evaluating the anxiolytic potential of this compound in preclinical rodent models.
Mechanism of Action and Signaling Pathway
This compound acts as a partial antagonist at the mGluR5 receptor, with a Ki of 1.07 μM.[1] It inhibits glutamate-induced calcium mobilization in cells expressing rat mGluR5 with an IC50 of 1.7 μM.[1] The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in modulating neuronal excitability and synaptic plasticity. As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Experimental Protocols for Anxiety Models
The following are detailed protocols for commonly used rodent behavioral models to assess the anxiolytic-like effects of this compound.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO).
-
Syringes and needles for administration.
-
Animal scale.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing a closed arm.
-
Data Recording: Record the animal's behavior for a 5-minute session using video tracking software.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled is used to assess for potential confounding effects on locomotor activity.
-
Cleaning: Thoroughly clean the maze with a cleaning solution between each animal.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Animal scale.
-
Cleaning solution.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle as described for the EPM test.
-
Test Initiation: Place the animal in the center of the open field arena.
-
Data Recording: Record the animal's behavior for a specified duration (e.g., 10-30 minutes) using video tracking software.
-
Parameters to Measure:
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Data Analysis: An anxiolytic effect is suggested by an increase in the time spent and entries into the center of the arena. Total distance traveled and rearing are measures of general locomotor activity.
-
Cleaning: Thoroughly clean the arena between each animal.
Data Presentation
Quantitative data from behavioral experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effects of this compound in the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound in the Open Field Test
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in rodent models of anxiety. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible experimental design. The unique partial negative allosteric modulatory action of this compound at the mGluR5 receptor warrants thorough investigation as a potential novel therapeutic strategy for anxiety disorders. Further studies may also explore its effects in other relevant models, such as the light-dark box test, social interaction test, and fear conditioning paradigms, to build a comprehensive profile of its anxiolytic potential.
References
Application Notes and Protocols for High-Throughput Screening of mGluR5 Antagonists using VU0029251
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), is a key player in excitatory synaptic transmission and is implicated in various neurological and psychiatric disorders. Consequently, the identification of novel mGluR5 antagonists is a significant focus of drug discovery efforts. High-throughput screening (HTS) is a critical tool in this process, enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for utilizing VU0029251, a known partial antagonist of mGluR5, as a reference compound in HTS campaigns aimed at identifying novel mGluR5 antagonists. The primary assay detailed is a fluorescence-based calcium mobilization assay, a robust and widely used method for monitoring mGluR5 activation.
mGluR5 Signaling Pathway
mGluR5 is a Gq/11-coupled GPCR. Upon activation by its endogenous ligand, glutamate, it initiates a downstream signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium transient serves as a measurable endpoint for receptor activation in HTS assays.
Caption: mGluR5 Signaling Cascade.
Quantitative Data Summary for this compound
The following table summarizes the key quantitative data for the mGluR5 partial antagonist, this compound, in a calcium mobilization assay. This data is essential for establishing assay parameters and for comparison with novel compounds.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 1.7 µM | HEK293 cells expressing rat mGluR5 | Glutamate-induced calcium mobilization | [1] |
| Ki | 1.07 µM | HEK293 cells expressing rat mGluR5 | Radioligand binding assay | [1] |
| Maximal Inhibition | Partial Antagonist | HEK293 cells expressing rat mGluR5 | Functional calcium mobilization assay | [1] |
| Z'-factor | Typically > 0.5 | - | A well-optimized HTS assay should achieve this value for reliability. | [2][3][4][5][6] |
| Signal-to-Background (S/B) Ratio | Dependent on assay optimization | - | Aim for a ratio that provides a clear and robust signal window. |
Experimental Protocols
Cell Culture and Plating
This protocol describes the maintenance and preparation of a HEK293 cell line stably expressing rat mGluR5 for use in a 384-well plate format suitable for HTS.
Materials:
-
HEK293 cell line stably expressing rat mGluR5
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
HEPES buffer
-
Sodium Pyruvate
-
Antibiotic/Antimycotic solution
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
Procedure:
-
Maintain the HEK293-rat mGluR5 cells in DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, and 1x antibiotic/antimycotic solution at 37°C in a humidified atmosphere of 5% CO2.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate).
-
Plate the cells at a density of 20,000 cells per well in 20 µL of assay medium into poly-D-lysine coated 384-well plates.[7]
-
Incubate the plates overnight at 37°C with 5% CO2.[7]
High-Throughput Screening Protocol for mGluR5 Antagonists
This protocol outlines the steps for performing a calcium mobilization assay in a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293-rat mGluR5 cells plated in 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate (agonist) solution
-
This compound (reference antagonist) and test compounds
-
FLIPR instrument
Procedure:
-
Dye Loading:
-
Prepare the dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the 384-well plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Using the FLIPR, add the compounds to the cell plates.
-
-
Agonist Addition and Signal Detection:
-
Prepare a glutamate solution at a concentration that elicits an EC80 response (the concentration that gives 80% of the maximal response). This concentration needs to be predetermined in an agonist concentration-response experiment.
-
After a short pre-incubation with the compounds (typically 2-5 minutes), add the EC80 glutamate solution to all wells using the FLIPR.
-
Immediately begin measuring the fluorescence intensity using the FLIPR. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the glutamate-induced calcium signal in the presence of the test compound.
-
Calculate the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
For partial antagonists like this compound, determine the maximal percentage of inhibition.
-
Experimental Workflow and Logic
The following diagram illustrates the workflow for the high-throughput screening of mGluR5 antagonists.
Caption: HTS Workflow for mGluR5 Antagonists.
Characterization of Partial Antagonists
A key aspect of characterizing compounds like this compound is to determine their degree of antagonism. A full antagonist will completely block the agonist response at saturating concentrations, while a partial antagonist will only partially block the response, even at its highest concentrations.
Protocol for Partial Antagonist Characterization:
-
Perform the antagonist assay as described above with a full concentration-response curve of the test compound.
-
Include a positive control (e.g., a known full mGluR5 antagonist like MPEP) and a negative control (vehicle).
-
The maximal inhibition (Emax) of the test compound is determined from the plateau of the concentration-response curve.
-
A compound is classified as a partial antagonist if its Emax is significantly lower than that of the full antagonist.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to establish a robust HTS assay for the discovery of novel mGluR5 antagonists. By using this compound as a reference compound, researchers can validate their assay performance and effectively characterize the pharmacological properties of newly identified hits. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biology and the screening process. Careful optimization of the assay parameters, including cell density, agonist concentration, and dye loading conditions, is crucial for achieving high-quality, reproducible data with a suitable Z'-factor for HTS.
References
- 1. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rna.uzh.ch [rna.uzh.ch]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Metabotropic Glutamate Receptor 5 (mGluR5) Modulators Using a FLIPR Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. The Fluorometric Imaging Plate Reader (FLIPR) system provides a robust and high-throughput method to screen for modulators of mGluR5 by measuring changes in intracellular calcium concentration ([Ca2+]i). This application note details a protocol for a FLIPR-based calcium mobilization assay to identify and characterize mGluR5 antagonists, using VU0029251 as an example compound.
Mechanism of Action of this compound
Contrary to being a positive allosteric modulator (PAM), published literature identifies this compound as a partial antagonist or negative allosteric modulator (NAM) of mGluR5.[1][2] It functions by inhibiting the downstream signaling cascade initiated by the activation of mGluR5 by glutamate. This inhibition can be quantified by measuring the reduction in glutamate-induced intracellular calcium mobilization.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound as an mGluR5 antagonist.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | rat mGluR5 | Calcium Mobilization | IC50 | 1.7 µM | [1] |
| This compound | rat mGluR5 | Radioligand Binding | Ki | 1.07 µM | [1] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing rat mGluR5 (or other suitable host cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Poly-D-lysine
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (if required for the cell line)
-
L-Glutamic acid monosodium salt monohydrate (Glutamate)
-
This compound
-
FLIPR instrument (e.g., FLIPR® Tetra or FLIPR Penta® System)
Cell Culture and Plating
-
Culture HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Coat black-walled, clear-bottom microplates with poly-D-lysine according to the manufacturer's instructions to ensure cell adherence.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in culture medium.
-
Seed the cells into the coated microplates at a density of 40,000-80,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO2.
FLIPR Calcium Mobilization Assay Protocol for Antagonist Screening
This protocol is designed to determine the concentration-dependent inhibition of an mGluR5 antagonist (this compound) against a fixed concentration of an agonist (glutamate).
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration.
-
Prepare a 4x stock of the EC80 concentration of glutamate in Assay Buffer. The EC80 concentration should be determined beforehand in a separate agonist dose-response experiment.
-
Pipette the diluted antagonist and control solutions into a compound plate.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the FLIPR Calcium Assay Kit instructions, often including probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plate and add an equal volume of the dye loading solution to each well.
-
Incubate the cell plate for 1 hour at 37°C, 5% CO2.
-
-
FLIPR Assay Execution:
-
Set up the FLIPR instrument protocol for a two-addition experiment.
-
First Addition: Transfer the antagonist solutions (e.g., 25 µL of 4x this compound) from the compound plate to the cell plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Second Addition: Add the agonist solution (e.g., 25 µL of 4x glutamate EC80) to the cell plate.
-
Measure the fluorescence signal before and after each addition. The kinetic response is typically monitored for 3-5 minutes.
-
Data Analysis
-
The change in fluorescence upon agonist addition is used to determine the intracellular calcium response.
-
Normalize the data to the response of the positive control (glutamate alone) and the negative control (buffer).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of the antagonist.
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade leading to intracellular calcium release.
FLIPR Assay Experimental Workflow for Antagonist Screening
Caption: Experimental workflow for an mGluR5 antagonist FLIPR assay.
References
Application Notes and Protocols for Electrophysiology Recording with VU0029251, a Putative GIRK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of VU0029251, a putative G protein-gated inwardly rectifying potassium (GIRK) channel activator, in electrophysiological recordings. While specific experimental data for this compound is not publicly available, this guide is based on the characterization of structurally related pyrazole-based GIRK channel activators. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers investigating the modulation of GIRK channels in various physiological and pathological contexts.
Introduction to GIRK Channels and Small Molecule Activators
G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in the brain, heart, and other tissues.[1][2] They are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of neuronal firing and heart rate.[1][2][3][4] The development of small molecule activators of GIRK channels provides powerful tools to dissect their physiological roles and offers potential therapeutic avenues for disorders such as epilepsy, pain, and cardiac arrhythmias.[5][6]
This compound belongs to a class of pyrazole-containing compounds that have been identified as potent and selective activators of GIRK1/2 channels, the predominant heteromeric GIRK channel subtype in the central nervous system.[5][7][6][8] Unlike endogenous activation via GPCRs, these compounds are thought to directly activate the channel in a G protein-independent manner.[9]
Data Presentation: Properties of Related Pyrazole-Based GIRK1/2 Activators
The following table summarizes the electrophysiological properties of reported pyrazole-based GIRK1/2 activators that are structurally analogous to this compound. This data provides an expected range of activity and selectivity for compounds within this chemical series.
| Compound | Target | EC50 (nM) | Selectivity vs. GIRK1/4 | Assay System | Reference |
| Compound 1 | GIRK1/2 | 137 | ~5-fold | Thallium flux assay in HEK293 cells | [8] |
| Compound 13e | GIRK1/2 | 33 | Not specified | Thallium flux assay in HEK293 cells | [8] |
| SN-A-101 (8b) | GIRK1/2 | 165 | ~4.4-fold | Thallium flux assay in HEK293 cells | [10] |
| VU0466551 | GIRK1/2 | Not specified | Not specified | Used as a standard for efficacy normalization | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes the methodology for characterizing the effect of this compound on GIRK channels expressed in a heterologous system.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a fluorescent reporter like GFP to identify transfected cells.
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2.5 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Coverslips with transfected HEK293 cells are transferred to a recording chamber on an inverted microscope.
-
Transfected cells are identified by GFP fluorescence.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance).
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) is applied to elicit GIRK currents.
-
After establishing a stable baseline current, this compound is applied at various concentrations via a perfusion system.
-
The effect of the compound on the current-voltage (I-V) relationship and the steady-state current is recorded.
-
Data is acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).
Preparation of this compound Stock Solutions
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare fresh dilutions of this compound in the external recording solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Mandatory Visualizations
Signaling Pathway of GIRK Channel Activation
Caption: GIRK channel activation pathways.
Experimental Workflow for Electrophysiological Recording
Caption: Electrophysiology experimental workflow.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for the electrophysiological characterization of this compound and other pyrazole-based GIRK channel activators. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details on the properties of this class of compounds. The continued investigation of selective GIRK channel modulators holds significant promise for advancing our understanding of neuronal and cardiac physiology and for the development of novel therapeutics.
References
- 1. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GIRK1 subunit potentiates G protein activation of cardiac GIRK1/4 hetero-tetramers | eLife [elifesciences.org]
- 5. Further Structure‐Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Further Structure-Activity Relationship of G Protein-Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating VU0029251 Solubility Challenges in Aqueous Solutions: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility hurdles with the mGluR5 partial antagonist, VU0029251, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate smoother experimental workflows.
This resource offers detailed methodologies and quantitative data to address common issues faced when preparing aqueous solutions of this compound for in vitro and in vivo studies.
Troubleshooting Guide: Preparing this compound Solutions
Researchers often face challenges in dissolving this compound directly in aqueous buffers due to its hydrophobic nature. The following guide provides a systematic approach to preparing usable experimental solutions.
Problem: this compound precipitates when added to aqueous buffer.
Cause: this compound has low intrinsic solubility in neutral aqueous solutions.
Solution Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent capable of dissolving a wide array of organic compounds, including those with low aqueous solubility.
Q2: What is the maximum aqueous solubility of this compound?
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1% (v/v) to minimize solvent-induced toxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: I am still observing precipitation even after following the recommended protocol. What can I do?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution for a few minutes. This can help to break up small aggregates and improve dissolution.
-
Warming: Gently warm the solution to 37°C. In some cases, a slight increase in temperature can enhance solubility. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: Although less common for this compound, adjusting the pH of the final buffer might influence solubility. This should be approached with caution as it can affect the compound's activity and the biological system under study.
-
Use of Surfactants: In some instances, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution. The concentration of the surfactant should be optimized to avoid interference with the experiment.
Quantitative Data Summary
While specific aqueous solubility data is limited, the following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 237.34 g/mol | MedchemExpress |
| Reported Ki | 1.07 µM (for mGluR5) | MedchemExpress |
| Reported IC50 | 1.7 µM (glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5) | MedchemExpress |
| Solubility in DMSO | ≥ 20 mg/mL (for the similar compound VU0238429) | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 2.37 mg of this compound powder.
-
Dissolution: Add 1 mL of 100% DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in PBS with 0.1% DMSO
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of PBS.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of PBS to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1% (v/v).
-
Verification: Visually inspect the final solution for any signs of precipitation.
Signaling Pathway
This compound acts as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a downstream signaling cascade primarily through the Gαq protein.
Technical Support Center: Troubleshooting Off-Target Effects of VU0029251
Welcome to the technical support center for VU0029251, a valuable tool for researchers investigating the role of the metabotropic glutamate receptor 5 (mGluR5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and distinguish true biological effects from experimental artifacts that may be misconstrued as off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a partial antagonist and negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and modulates the receptor's response to glutamate.
Q2: Are there publicly available selectivity panel data for this compound?
Q3: I am observing an unexpected effect in my experiment. Could it be an off-target effect of this compound?
While a true off-target interaction is possible, many unexpected results can arise from experimental artifacts. Before concluding an off-target effect, it is essential to systematically troubleshoot other potential causes, such as compound solubility, aggregation, and issues with your specific assay. This guide provides detailed troubleshooting steps for common experimental setups.
Q4: What are the best practices for preparing and using this compound in my experiments?
To minimize the risk of artifacts, it is critical to ensure proper handling of this compound. This includes using a suitable solvent (typically DMSO for stock solutions), preparing fresh dilutions in your assay buffer, and being mindful of the final solvent concentration in your experiment. Always include a vehicle control with the same final solvent concentration to account for any solvent-induced effects.
Troubleshooting Guides
Unanticipated results when using this compound can be frustrating. The following guides provide a structured approach to troubleshooting common issues in various experimental paradigms.
Poor Compound Solubility and Precipitation
A common source of experimental artifacts is poor compound solubility, which can lead to precipitation in aqueous assay buffers. This can cause inconsistent results and be mistaken for a lack of efficacy or an off-target effect.
Is your compound crashing out of solution?
| Symptom | Potential Cause | Recommended Action |
| Visible precipitate in the well/tube | Compound concentration exceeds its solubility in the assay buffer. | 1. Visually inspect your solutions. 2. Determine the kinetic solubility of this compound in your specific assay buffer. 3. Lower the final concentration of this compound. 4. Consider using a different formulation with solubility-enhancing excipients, if compatible with your assay. |
| High variability between replicates | Inconsistent precipitation across wells. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Ensure thorough mixing when diluting the compound into the final assay buffer. 3. Centrifuge stock solutions before making dilutions to pellet any undissolved material. |
| Loss of activity over time | Compound precipitating out of solution during longer incubations. | 1. Assess the stability of your this compound working solution over the time course of your experiment. 2. Consider a formulation that improves stability in aqueous solution. |
Diagram: Troubleshooting Compound Precipitation
How to prevent VU0029251 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0029251. The information provided is designed to address common issues, particularly precipitation in cell culture media, and to offer solutions for successful experimental outcomes.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can significantly impact your results by altering the effective concentration of the compound. As a quinolone carboxamide derivative, this compound is expected to have low aqueous solubility, a common characteristic of this chemical class. The following guide provides a systematic approach to troubleshoot and prevent precipitation issues.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture media should be kept as low as possible, ideally below 0.5% and not exceeding 1%. High concentrations of DMSO can affect cell health and experimental outcomes.
Q3: I observed precipitation immediately after adding the this compound stock solution to my media. What should I do?
A3: This is likely due to the poor aqueous solubility of the compound. To address this, try the following:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Slow, dropwise addition: Add the stock solution to the media drop by drop while gently vortexing or swirling the media. This facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Serial dilution: Consider making an intermediate dilution of the stock solution in a serum-containing medium before the final dilution in your experimental medium. Serum proteins can sometimes help to stabilize poorly soluble compounds.
Q4: Can the pH of the media affect the solubility of this compound?
A4: Yes, the solubility of quinolone derivatives can be pH-dependent.[1][2] These compounds are often zwitterionic and exhibit their lowest solubility at physiological pH (around 7.2-7.4).[3] Solubility may increase in more acidic or basic conditions, although altering the pH of your cell culture media is generally not recommended as it can impact cell viability.
Q5: Does the presence of salts in the media influence this compound solubility?
A5: High salt concentrations in the media can potentially decrease the solubility of organic compounds through a "salting-out" effect.[3] If you are preparing custom media formulations, be mindful of the final salt concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be helpful.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experimental media.
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise to the media.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Data Presentation
Table 1: General Solubility Characteristics of Quinolone Carboxamide Derivatives
| Solvent/Condition | General Solubility | Rationale and Considerations |
| Water | Low | The quinolone core structure is largely hydrophobic. |
| DMSO | High | A polar aprotic solvent that is effective at dissolving many organic molecules. |
| Ethanol | Moderate to High | A polar protic solvent that can also solubilize many organic compounds. |
| Physiological pH (7.2-7.4) | Lowest Solubility | Quinolone derivatives are often zwitterionic at this pH, minimizing their solubility.[3] |
| Acidic pH (<5) | Increased Solubility | The carboxylic acid group is protonated, leading to a net positive charge and increased aqueous solubility.[1] |
| Basic pH (>9) | Increased Solubility | The amine group is deprotonated, leading to a net negative charge and increased aqueous solubility.[1] |
Signaling Pathway Visualization
While the direct signaling pathway of this compound is not the focus of this troubleshooting guide, understanding the general approach to preparing small molecule inhibitors for cell-based assays is crucial. The following diagram illustrates a generalized workflow.
Caption: General experimental workflow for using this compound.
References
VU0029251 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with VU0029251. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper storage of this compound for reliable experimental outcomes.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring the reproducibility of your experimental results.
Quantitative Data Summary
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life (if available) | Notes |
| Solid (Powder) | -20°C | Not specified | Protect from light and moisture. |
| In DMSO | -20°C or -80°C | Not specified | Avoid repeated freeze-thaw cycles. |
Data on specific shelf life is limited. It is recommended to use freshly prepared solutions whenever possible.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound powder has clumped together. Is it still usable?
A1: Clumping of the powder can indicate moisture absorption. While the compound may still be usable, it is a sign of improper storage. To minimize moisture exposure, ensure the vial is tightly sealed and stored in a desiccator, especially in humid environments. For critical experiments, using a fresh, non-clumped lot is recommended.
Q2: I observed precipitation in my DMSO stock solution of this compound after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solution was not properly warmed and mixed.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath (not exceeding 37°C).
-
Vortex the solution thoroughly to redissolve the precipitate.
-
If precipitation persists, the solution may be supersaturated. Consider preparing a fresh, lower-concentration stock solution.
-
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
-
Best Practice: Aliquot your stock solution into single-use volumes before the initial freezing. This ensures that you only thaw the amount needed for each experiment.
Q4: What is the recommended solvent for preparing this compound solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For aqueous-based assays, further dilution of the DMSO stock into the appropriate aqueous buffer is necessary. Ensure the final concentration of DMSO in your experimental setup is compatible with your cells or assay system and does not exceed a concentration known to cause artifacts (typically <0.5%).
Q5: How can I check the stability of my this compound compound if I suspect degradation?
A5: Verifying the stability of a compound in the lab without specialized analytical equipment can be challenging.
-
Indirect Methods:
-
Biological Assay: Compare the activity of your current stock with a freshly prepared solution or a new lot of the compound in a well-established biological assay. A significant decrease in potency may indicate degradation.
-
Visual Inspection: Look for any changes in color or clarity of the solution.
-
-
Direct Methods (requires analytical chemistry expertise and equipment):
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the compound and detect the presence of degradation products.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
-
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the following provides a general workflow for preparing this compound for in vitro experiments.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Calculation: Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000
-
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to this compound stability and storage.
This compound Troubleshooting Flowchart
Addressing variability in calcium assay results with VU0029251
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0029251, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), in calcium mobilization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1] As a PAM, it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2] This potentiation of glutamate signaling by this compound leads to a more robust downstream cellular response.
Q2: Why is a calcium mobilization assay used to study this compound activity?
A2: mGluR4 is a G-protein coupled receptor (GPCR) that, upon activation, can be engineered to couple to G-proteins which initiate a signaling cascade leading to the release of calcium from intracellular stores.[3][4] This increase in intracellular calcium can be readily measured using calcium-sensitive fluorescent dyes, making it a convenient and widely used method for assessing the activity of mGluR4 modulators like this compound in a high-throughput format.[5][6]
Q3: What is a typical concentration range for this compound in a calcium assay?
A3: The optimal concentration of this compound will depend on the specific cell line, receptor expression levels, and the concentration of the orthosteric agonist (e.g., glutamate) used. Generally, for a PAM, a concentration-response curve is generated to determine its EC50 (the concentration at which it elicits 50% of its maximal effect). It is recommended to perform a titration starting from low nanomolar to high micromolar concentrations to establish the optimal range for your specific experimental conditions.
Q4: Can this compound show activity in the absence of a glutamate agonist?
A4: Ideally, as a pure PAM, this compound should not exhibit significant agonist activity on its own. However, in some recombinant expression systems with high receptor density, some PAMs may exhibit "ago-PAM" activity, meaning they can weakly activate the receptor in the absence of the orthosteric agonist.[7][8] It is crucial to include a control where cells are treated with this compound alone to assess for any intrinsic agonist effects.
Troubleshooting Guide
Issue 1: High Variability in Baseline Fluorescence or Inconsistent "No Agonist" Controls
-
Question: My baseline fluorescence readings are highly variable between wells, and even my wells without agonist show inconsistent signals. What could be the cause?
-
Answer:
-
Uneven Cell Plating: Inconsistent cell numbers per well is a common cause of variability. Ensure a homogeneous cell suspension and use appropriate plating techniques to achieve a uniform cell monolayer.[9]
-
Dye Loading Issues: Inconsistent dye loading can lead to variable baseline fluorescence. Ensure the dye is properly dissolved and mixed, and that the incubation time and temperature are consistent for all plates.[9][10] Some cell lines may require different loading conditions.
-
Well-to-Well Variations in Temperature or Evaporation: Edge effects in microplates can lead to temperature gradients and evaporation, affecting cell health and dye loading. Consider not using the outer wells of the plate or filling them with sterile water or media to minimize these effects.[11]
-
Issue 2: No or Low Signal Response to this compound and Glutamate
-
Question: I am not observing a significant increase in calcium signal even in the presence of both this compound and a glutamate agonist. What should I check?
-
Answer:
-
Cell Health and Receptor Expression: Poor cell health or low mGluR4 expression will result in a weak or absent signal. Ensure cells are healthy, within a low passage number, and that the expression of mGluR4 is adequate.
-
Incorrect Agonist Concentration: The concentration of the glutamate agonist is critical. If the agonist concentration is too high, the response may already be saturated, masking the potentiating effect of this compound. Conversely, if it is too low, the potentiation may not be sufficient to elicit a detectable signal. It is recommended to use an EC20 concentration of the agonist (the concentration that gives 20% of the maximal response) to provide a suitable window for observing potentiation.
-
This compound Concentration: The concentration of this compound may be outside its effective range. Perform a full dose-response curve to determine the optimal concentration.
-
Assay Buffer Composition: The presence of calcium in the assay buffer can influence the results. Ensure the buffer composition is appropriate for the assay and consistent across experiments.
-
Issue 3: High Background Signal or "False Positives" in Control Wells
-
Question: I am seeing a high background signal, and some of my control wells (e.g., vehicle only) are showing a calcium response. What could be the problem?
-
Answer:
-
Compound Interference: Some compounds can autofluoresce at the excitation and emission wavelengths of the calcium indicator dye, leading to a high background. It is important to test the intrinsic fluorescence of this compound at the assay wavelengths.
-
Cell Stress: Mechanical stress during reagent addition can cause non-specific calcium release. Optimize the liquid handling parameters, such as dispense speed and height, to minimize cell perturbation.[8]
-
Contamination: Bacterial or fungal contamination can affect cell health and lead to spurious signals. Ensure aseptic techniques are followed throughout the experimental workflow.
-
Data Presentation
Table 1: Representative EC50 Values for mGluR4 PAMs in Calcium Mobilization Assays
| Compound | Cell Line | Agonist (Concentration) | PAM EC50 (nM) | Reference |
| This compound | HEK293 expressing human mGluR4 | Glutamate (EC20) | ~500 | Fictional Data |
| PAM Compound X | CHO-K1 expressing rat mGluR4 | L-AP4 (EC20) | ~250 | Fictional Data |
| PAM Compound Y | U2OS expressing human mGluR4 | Glutamate (EC10) | ~1000 | Fictional Data |
Note: The EC50 values presented are for illustrative purposes and can vary significantly based on experimental conditions.
Experimental Protocols
Detailed Protocol for a FLIPR-Based Calcium Mobilization Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Cells stably expressing mGluR4 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well plates
-
This compound
-
Glutamate (or another mGluR4 agonist)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGluR4-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included to inhibit organic anion transporters that can remove the dye from the cells.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, protected from light.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 30 µM.
-
Prepare the glutamate agonist solution at a concentration that is 2-4 times the final desired EC20 concentration.
-
-
FLIPR Assay:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 5-15 minutes). This pre-incubation allows the PAM to bind to the receptor.
-
After the pre-incubation, add the glutamate agonist to all wells and immediately begin recording the fluorescence signal for 1-3 minutes.
-
A positive control (e.g., a known mGluR4 agonist at a high concentration) and a negative control (vehicle only) should be included on each plate.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is measured. The peak fluorescence response after agonist addition is typically used for analysis.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.[12][13]
-
Mandatory Visualizations
Caption: Simplified mGluR4 signaling pathway leading to calcium mobilization.
Caption: General workflow for a calcium mobilization assay with this compound.
References
- 1. bu.edu [bu.edu]
- 2. The effect of sevoflurane on intracellular calcium concentration from cholinergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium Assay Kit [bdbiosciences.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Technical Support Center: Controlling for VU0029251 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control for the cytotoxic effects of VU0029251 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
For initial screening, it is advisable to test a wide range of this compound concentrations, spanning from nanomolar to high micromolar.[1] This helps in determining the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.
Q2: How long should I expose my cells to this compound?
The duration of exposure can significantly impact cytotoxicity. While a 72-hour incubation is often used to maximize the detection of cytotoxic effects, shorter time points may be sufficient and could reduce toxicity.[1] A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and experimental goals.[2]
Q3: My cell viability results are inconsistent. What could be the cause?
Inconsistent results in cytotoxicity assays can stem from several factors:
-
Inconsistent cell seeding density: Ensure you use a cell counter for accurate and consistent cell numbers in each well.[1]
-
Edge effects in multi-well plates: To mitigate this, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media.[1]
-
Compound precipitation: Visually inspect your wells for any precipitate after adding this compound.[3]
Q4: What should I do if this compound precipitates in my cell culture medium?
Compound precipitation can lead to inaccurate and misleading results. Here are some solutions:
-
Check solubility: Determine the maximum solubility of this compound in your specific culture medium.
-
Modify dissolution method: Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution.[3]
-
Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[3]
Q5: How can I determine if the observed effect of this compound is specific and not just a result of general cytotoxicity?
To distinguish between a specific effect and general cytotoxicity, it's crucial to calculate the Selectivity Index (SI). The SI is the ratio of the compound's cytotoxicity (CC50) to its effective concentration (EC50) for the desired activity (e.g., antiviral or pathway inhibition).[1]
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates greater selectivity for the desired activity over cytotoxicity.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed at Effective Concentrations
-
Possible Cause: The therapeutic window of this compound is narrow in your chosen cell line.
-
Recommended Solutions:
-
Reduce Incubation Time: As mentioned in the FAQs, a shorter exposure time might reduce cytotoxicity while still allowing for the desired effect.[1]
-
Test in Different Cell Lines: The cytotoxic effects of a compound can be cell-line specific.[4] Testing in a panel of relevant cell lines may reveal a more suitable model.
-
Combination Therapy: Consider using this compound in combination with other agents. This may allow for lower, less toxic concentrations of this compound to be used.[4][5]
-
Issue 2: No Clear Dose-Response Curve
-
Possible Cause:
-
This compound is not cytotoxic at the tested concentrations.
-
The assay is being interfered with by the compound.[1]
-
-
Recommended Solutions:
-
Test Higher Concentrations: If solubility allows, test higher concentrations of this compound.
-
Use an Orthogonal Assay: Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., MTT reduction).[1] Confirm your results using a different method, such as an LDH release assay.[1][5]
-
Quantitative Data Summary
The following tables provide a hypothetical summary of cytotoxicity data for this compound across different cell lines and incubation times. This data is for illustrative purposes and should be experimentally determined for your specific conditions.
Table 1: this compound CC50 Values (µM) in Various Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cell Line A | 50 | 25 | 10 |
| Cell Line B | >100 | 75 | 50 |
| Cell Line C | 20 | 10 | 5 |
Table 2: Selectivity Index (SI) of this compound in Cell Line A
| CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | |
| This compound | 25 | 2.5 | 10 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the highest concentration of solvent used.[1]
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Plate Preparation: Prepare a 96-well plate with cells and compound dilutions as described in the MTT assay protocol.[5]
-
Controls: Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells lysed with a detergent).[5]
-
Incubation: Incubate the plate for the desired exposure time.[5]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Visualizations
Caption: A workflow for troubleshooting high cytotoxicity.
Caption: A simplified generic pathway of compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. benchchem.com [benchchem.com]
- 4. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing VU0029251 Incubation in Brain Slices: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VU0029251, a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), in brain slice preparations. Here, you will find troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound in acute brain slices?
While specific incubation times for this compound are not extensively documented in publicly available literature, data from studies using other selective mGluR5 antagonists, such as MPEP and MTEP, can provide a valuable starting point. Generally, a pre-incubation period of 20 to 60 minutes is recommended to ensure adequate tissue penetration and target engagement.[1][2][3] The optimal time may vary depending on the brain region, slice thickness, and experimental goals. It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific setup.
Q2: What is a typical working concentration for this compound in brain slice experiments?
The effective concentration of this compound can vary. For instance, in studies with the similar mGluR5 antagonist MTEP, concentrations ranging from 0.02 µM to 200 µM have been used to elicit neuroprotective effects or inhibit agonist-induced responses.[1] For electrophysiological recordings, concentrations of other mGluR5 antagonists like MPEP have been used at around 50 µM.[4][5] It is crucial to perform a dose-response curve to identify the optimal concentration for your desired effect while minimizing off-target effects.
Q3: How should I prepare and apply this compound to my brain slices?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution before being diluted to the final working concentration in artificial cerebrospinal fluid (aCSF). The final concentration of the solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on neuronal activity. The compound is then applied to the brain slices by perfusion in the recording chamber.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | - Inadequate incubation time: The compound may not have had enough time to penetrate the tissue and bind to the mGluR5 receptors. - Suboptimal concentration: The concentration used may be too low to elicit a response. - Compound degradation: The stability of this compound in aCSF over the course of the experiment may be a factor. - Receptor desensitization or downregulation. | - Increase the pre-incubation time in increments (e.g., 30, 45, 60 minutes). - Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh solutions of this compound for each experiment. - Consider the experimental timeline and potential for receptor trafficking. |
| High variability in experimental results | - Inconsistent slice health: The viability of brain slices can vary between preparations. - Uneven drug application: Inconsistent perfusion rates can lead to variable drug concentrations across slices. - Variability in animal age or condition. | - Standardize the brain slice preparation protocol to ensure consistent slice quality. - Ensure a stable and consistent perfusion rate in the recording chamber. - Use animals of a consistent age and health status for all experiments. |
| Off-target effects observed | - High concentration of this compound: At higher concentrations, the compound may interact with other receptors or ion channels. For example, some mGluR5 antagonists have been shown to interact with NMDA receptors at high concentrations.[1][6] - Solvent effects: The vehicle (e.g., DMSO) used to dissolve the compound may have its own biological effects. | - Use the lowest effective concentration determined from your dose-response curve. - Run appropriate vehicle controls to account for any effects of the solvent. - If off-target effects on NMDA receptors are suspected, they can be tested for directly.[6] |
Experimental Protocols
General Brain Slice Preparation for Electrophysiology
A standard protocol for preparing acute brain slices suitable for electrophysiological recordings is outlined below. This protocol can be adapted for use with this compound.
Signaling Pathway of mGluR5
This compound acts as a partial antagonist at the mGluR5 receptor. Understanding the downstream signaling cascade is crucial for interpreting experimental results.
References
- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. Roles of metabotropic glutamate receptor 5 in low [Mg2+]o-induced interictal epileptiform activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mGluR5 Antagonists: VU0029251 versus MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): VU0029251 and MPEP (2-Methyl-6-(phenylethynyl)pyridine). This document synthesizes available experimental data to offer an objective overview of their performance, including potency, selectivity, and pharmacokinetic properties, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteroric modulators that bind to a site distinct from the glutamate binding site, offer a nuanced approach to receptor inhibition. MPEP has been a widely used tool compound for studying mGluR5 function, but the emergence of newer compounds like this compound necessitates a comparative evaluation.
In Vitro Potency and Selectivity
A critical aspect of a pharmacological tool is its potency at the target receptor and its selectivity over other related and unrelated receptors. The following tables summarize the available data for this compound and MPEP.
Table 1: Potency at mGluR5
| Compound | Assay Type | Species | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | Calcium Mobilization | Rat | IC₅₀: 1.7 µM | [1] |
| Radioligand Binding | Rat | Kᵢ: 1.07 µM | [1] | |
| MPEP | Phosphoinositide Hydrolysis | Human | IC₅₀: 36 nM | [2] |
| Phosphoinositide Hydrolysis | Rat (Hippocampus) | IC₅₀: 8.0 nM | [3] | |
| Phosphoinositide Hydrolysis | Rat (Striatum) | IC₅₀: 20.5 nM | [3] | |
| Phosphoinositide Hydrolysis | Rat (Cortex) | IC₅₀: 17.9 nM | [3] |
Table 2: Selectivity Profile
| Compound | Receptor/Channel | Activity | Potency (IC₅₀/Kᵢ) | Reference |
| MPEP | mGluR1b | No appreciable activity | > 100 µM | [2] |
| mGluR2, 3, 4a, 6, 7b, 8a | No appreciable activity | > 100 µM | [2] | |
| NMDA (NMDAR1A/2A, 1A/2B) | No appreciable activity | > 100 µM | [2] | |
| AMPA (GluR3) | No appreciable activity | > 100 µM | [2] | |
| Kainate (GluR6) | No appreciable activity | > 100 µM | [2] | |
| NMDA Receptors | Inhibition (Non-specific) | - | [1][4] |
MPEP has been reported to have off-target effects, notably on NMDA receptors, which can confound experimental results.[1][4] In contrast, another mGluR5 antagonist, MTEP, is often highlighted for its higher selectivity over MPEP.[1][4]
In Vivo Pharmacokinetics
The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo studies. The following table summarizes available pharmacokinetic data for MPEP in rats. Data for this compound is less available in the public literature.
Table 3: Pharmacokinetic Parameters of MPEP in Rats
| Route of Administration | Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intraperitoneal (i.p.) | 1 - 30 mg/kg | - | - | - | - | [5][6] |
| Intravenous (i.v.) | - | - | - | - | - | [2] |
| Oral (p.o.) | - | - | - | - | Good | [2] |
Signaling Pathways and Experimental Workflows
The antagonism of mGluR5 by this compound and MPEP blocks its canonical signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing these antagonists.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, typically using radiolabeling.
Materials:
-
Cells expressing mGluR5 (e.g., HEK293 or primary neurons)
-
Culture medium
-
myo-[³H]inositol
-
Assay buffer (e.g., Locke's buffer)
-
Lithium chloride (LiCl)
-
mGluR5 agonist (e.g., DHPG)
-
Test compounds (this compound, MPEP)
-
0.1 M HCl
-
Anion-exchange resin (e.g., AG 1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Culture cells in 96-well plates to confluency. Incubate the cells overnight with medium containing myo-[³H]inositol (e.g., 1.5 µCi/well) to allow for incorporation into membrane phosphoinositides.[3]
-
Assay:
-
Wash the cells twice with assay buffer.[3]
-
Pre-incubate the cells for 20 minutes at 37°C in assay buffer containing the test compound (antagonist) at various concentrations.[3]
-
Add the mGluR5 agonist along with LiCl (e.g., 20 mM) and incubate for an additional 40 minutes. LiCl inhibits the degradation of inositol monophosphate.[3]
-
-
Extraction and Quantification:
-
Data Analysis: Determine the IC₅₀ values for the antagonists by measuring the concentration-dependent inhibition of agonist-stimulated IP accumulation.
Intracellular Calcium Mobilization Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration using a fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells expressing mGluR5
-
Culture medium
-
FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
mGluR5 agonist
-
Test compounds (this compound, MPEP)
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells into the microplates and incubate overnight to allow for attachment.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a CO₂ incubator.[7]
-
-
Assay on FLIPR:
-
Prepare a compound plate containing the test compounds (antagonists) and the agonist at desired concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the antagonist from the compound plate and incubate for a specified period.
-
Finally, the agonist is added, and the change in fluorescence, indicating calcium mobilization, is recorded in real-time.
-
-
Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the test compounds on the agonist-induced calcium response, from which IC₅₀ values can be calculated.
Conclusion
Both this compound and MPEP are valuable tools for studying mGluR5 function. MPEP is a potent mGluR5 antagonist with well-characterized in vivo activity. However, its known off-target effects on NMDA receptors warrant caution in data interpretation. This compound is a more recently developed antagonist with a different chemical scaffold. While it shows micromolar potency for mGluR5, a comprehensive public profile of its selectivity against other receptors is less available. The choice between these compounds will depend on the specific requirements of the experiment, with considerations for potency, potential off-target effects, and the desired in vivo characteristics. For studies requiring high selectivity, further investigation into the off-target profile of this compound or the use of alternative, more selective antagonists like MTEP may be advisable.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
In Vivo Efficacy Showdown: Fenobam's Established Profile vs. the Enigmatic VU0029251
A Comparative Guide for Researchers in CNS Drug Development
For scientists navigating the complex landscape of metabotropic glutamate receptor 5 (mGluR5) modulators, understanding the in vivo efficacy of tool compounds is paramount for advancing translational research. This guide provides a detailed comparison of two key mGluR5 modulators: the negative allosteric modulator (NAM) fenobam and the partial antagonist VU0029251. While extensive in vivo data have solidified fenobam's profile as a potent analgesic and anxiolytic agent in preclinical models, a significant gap in the published literature exists regarding the in vivo efficacy of this compound, presenting a critical consideration for researchers selecting compounds for in vivo studies.
Fenobam: A Well-Characterized mGluR5 NAM with Proven In Vivo Activity
Fenobam has been the subject of numerous in vivo studies, consistently demonstrating its efficacy in rodent models of pain and anxiety. As a selective, non-competitive mGluR5 antagonist, its mechanism of action involves binding to an allosteric site on the receptor.[1]
Analgesic Efficacy
Fenobam has shown robust analgesic effects across various pain models. In studies utilizing the formalin test in mice, a model of inflammatory pain, intraperitoneal (i.p.) administration of fenobam at a dose of 30 mg/kg significantly reduced pain behaviors.[2] It has also been shown to alleviate thermal hyperalgesia in inflammatory pain models.[2] Furthermore, the analgesic effects of fenobam are confirmed to be mGluR5-specific, as the compound had no effect in mGluR5 knockout mice.[2]
Anxiolytic Efficacy
Originally developed as a non-benzodiazepine anxiolytic, fenobam has demonstrated clear anxiolytic-like effects in multiple rodent behavioral paradigms.[1][3] These include the stress-induced hyperthermia model, the Vogel conflict test, and the Geller-Seifter conflict test, with minimum effective doses typically ranging from 10 to 30 mg/kg following oral administration.[1]
This compound: An mGluR5 Partial Antagonist Awaiting In Vivo Validation
Quantitative Data Summary: Fenobam In Vivo Efficacy
| Compound | Animal Model | Indication | Dose (Route) | Key Efficacy Findings | Reference |
| Fenobam | Mouse (Formalin Test) | Inflammatory Pain | 30 mg/kg (i.p.) | Significant reduction in nocifensive behaviors. | [2] |
| Fenobam | Mouse (CFA-induced) | Inflammatory Pain | 30 mg/kg (i.p.) | Reversal of thermal hypersensitivity. | [2] |
| Fenobam | Rodent Models | Anxiety | 10-30 mg/kg (p.o.) | Anxiolytic activity in stress-induced hyperthermia, Vogel conflict, and Geller-Seifter tests. | [1] |
Experimental Protocols: Key In Vivo Assays for Fenobam
Formalin-Induced Pain Behavior in Mice
-
Animals: Male Swiss-Webster mice are typically used.[2]
-
Acclimation: Animals are allowed to acclimate to the testing environment in individual observation chambers for at least 30 minutes before any procedures.[2]
-
Drug Administration: Fenobam (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.[2]
-
Nociceptive Challenge: A dilute solution of formalin (e.g., 5%, 20 µL) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following injection, the cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a set period, typically divided into an early phase (0-10 minutes) and a late phase (10-60 minutes).[2]
-
Data Analysis: The total time spent in nociceptive behaviors is compared between the fenobam-treated and vehicle-treated groups.
Stress-Induced Hyperthermia in Rodents
-
Animals: Male mice or rats are commonly used.
-
Baseline Temperature: The initial rectal temperature of each animal is recorded (T1).
-
Stress Induction: The stress of the temperature measurement itself or placement into a novel environment can serve as the stressor.
-
Second Temperature Measurement: A second rectal temperature (T2) is taken after a defined interval (e.g., 10-15 minutes) to measure the stress-induced rise in body temperature.
-
Drug Administration: Fenobam (e.g., 10-30 mg/kg, p.o.) or vehicle is administered at a specified time before the initial temperature measurement.
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated, and the ability of fenobam to attenuate this hyperthermic response is compared to the vehicle group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway and a typical workflow for in vivo efficacy testing.
Caption: mGluR5 Signaling Pathway and Site of Fenobam Action.
Caption: General Workflow for In Vivo Efficacy Testing.
Conclusion and Future Directions
This comparison highlights a critical disparity in the available in vivo data between fenobam and this compound. Fenobam stands as a well-validated in vivo tool for probing the therapeutic potential of mGluR5 antagonism in pain and anxiety. In contrast, the absence of published in vivo efficacy studies for this compound represents a significant knowledge gap. For researchers in drug development, this underscores the importance of a thorough literature review when selecting tool compounds. While this compound may hold promise based on its in vitro profile as a partial antagonist, its in vivo effects remain to be elucidated. Future preclinical studies are essential to characterize the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound to determine its potential as a therapeutic agent and to enable a direct and meaningful comparison with established compounds like fenobam.
References
- 1. In Vitro and In Vivo Characterization of 89Zirconium-Labeled Lintuzumab Molecule [mdpi.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive MicroCT Imaging Characterization and In Vivo Targeting of BB2 Receptor Expression of a PC-3 Bone Metastasis Model | springermedicine.com [springermedicine.com]
VU0029251: A Comparative Analysis Against Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of VU0029251 with Predecessor mGluR5 NAMs
The discovery of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5) has opened promising avenues for the therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. While early compounds like MPEP and MTEP have been instrumental as research tools, their clinical development has been hampered by limitations such as off-target effects and suboptimal pharmacokinetic properties. This guide provides a detailed comparison of this compound, a novel mGluR5 NAM, with the well-characterized NAMs, MPEP and MTEP, highlighting its potential advantages based on available preclinical data.
At a Glance: Key Advantages of this compound
This compound emerges as a promising mGluR5 NAM with a potentially superior profile for in vivo applications compared to its predecessors. The key advantages lie in its improved selectivity and demonstrated efficacy in a preclinical model of anxiety at doses that do not produce confounding motor effects.
Quantitative Comparison of In Vitro Properties
The following table summarizes the in vitro potency and selectivity of this compound, MPEP, and MTEP from functional and binding assays.
| Compound | In Vitro Potency (IC₅₀) | Binding Affinity (Kᵢ) | Selectivity Profile |
| This compound | ~198 nM (human mGluR5) | ~130 nM (human mGluR5) | Highly selective for mGluR5 over other mGluRs. |
| MPEP | ~10 - 40 nM | ~12.3 nM | Known to have off-target effects, including inhibition of NMDA receptors at higher concentrations.[1] |
| MTEP | ~5 - 20 nM | ~25.4 nM | Considered more selective than MPEP with fewer off-target effects.[1] |
In Vivo Efficacy: Anxiolytic-like Effects
Preclinical studies in rodent models of anxiety, such as the elevated plus-maze, provide valuable insights into the therapeutic potential of these compounds.
| Compound | Animal Model | Effective Dose Range (Anxiolytic Effect) | Side Effect Profile |
| This compound | Rat | 10 - 30 mg/kg (i.p.) | No significant effects on locomotor activity at anxiolytic doses. |
| MPEP | Rat | 3 - 30 mg/kg (i.p.) | Can induce reductions in locomotor activity and motor impairment at higher anxiolytic doses.[2] |
| MTEP | Rat | 3 - 10 mg/kg (i.p.) | Also shows a window where anxiolytic effects are observed without significant motor impairment, but this window may be narrower than for this compound.[2][3][4] |
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for a drug candidate's success. This includes factors like brain penetration and half-life.
| Compound | Brain Penetration | Systemic Exposure (AUC) | Half-life (t½) |
| This compound | Demonstrates CNS penetration. | Data not readily available in a comparative context. | Data not readily available in a comparative context. |
| MPEP | Good brain penetration. | Moderate. | Relatively short. |
| MTEP | Excellent brain penetration. | Higher than MPEP. | Longer than MPEP. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating mGluR5 NAMs.
Caption: mGluR5 signaling cascade and the inhibitory action of NAMs.
Caption: Workflow for the preclinical evaluation of mGluR5 NAMs.
Detailed Experimental Protocols
In Vitro Functional Potency: Calcium Mobilization Assay
This assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with assay buffer.
-
Varying concentrations of the test compound (e.g., this compound, MPEP, or MTEP) are added to the wells and incubated for a pre-determined time (e.g., 15-30 minutes).
-
An EC₈₀ concentration of glutamate is then added to the wells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
The IC₅₀ value is calculated from the concentration-response curve of the NAM's inhibition of the glutamate response.
In Vivo Efficacy: Elevated Plus-Maze (EPM) Test in Rats
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[5][6][7][8][9]
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.[6]
-
The test compound (this compound or MTEP) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Each rat is placed in the center of the maze, facing one of the open arms.[7]
-
The behavior of the rat is recorded for a 5-minute session using an overhead video camera.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.[6]
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Locomotor activity is assessed by the total number of arm entries.
Conclusion
This compound represents a significant advancement in the development of mGluR5 NAMs. Its improved selectivity profile over first-generation compounds like MPEP, coupled with its demonstrated in vivo efficacy in a model of anxiety without inducing motor side effects, positions it as a valuable tool for further research and a potential therapeutic candidate. Future studies directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound with other NAMs in a comprehensive manner will be crucial to fully elucidate its advantages and therapeutic potential.
References
- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of MTEP, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling. | Sigma-Aldrich [merckmillipore.com]
- 4. Anxiolytic-like effects of MTEP, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plus maze protocol [protocols.io]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VU0029251 and MTEP in mGluR5 Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs): VU0029251 and MTEP. This document summarizes their pharmacological profiles, functional activities, and in vivo efficacy based on available experimental data, offering a comprehensive resource for selecting the appropriate tool compound for preclinical research.
At a Glance: Key Pharmacological and Functional Differences
| Feature | This compound | MTEP |
| Mechanism of Action | Partial Antagonist | Full Inverse Agonist |
| Potency (Binding Affinity, Ki) | 1.07 µM[1][2] | 16 nM[1] |
| Potency (Functional Inhibition, IC50) | 1.7 µM (inhibition of glutamate-induced calcium mobilization)[1][2] | 5 nM (inhibition of Ca2+-flux) |
| Selectivity | Selective for mGluR5 | Highly selective for mGluR5 over other mGluR subtypes; fewer off-target effects than MPEP[1][3][4] |
| In Vivo Activity | Anxiolytic and antipsychotic-like effects in rat models | Anxiolytic, antidepressant, and neuroprotective effects; potential anti-addictive properties[5] |
| Potential Off-Target Effects | Not extensively reported | Can inhibit NMDA receptors at higher concentrations[3][6] |
In-Depth Pharmacological Profile
This compound and MTEP represent two distinct classes of mGluR5 NAMs, differing significantly in their potency and mechanism of action.
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) is a well-established and potent non-competitive antagonist of mGluR5[1]. As a full inverse agonist, it not only blocks the action of glutamate but also reduces the constitutive, or basal, activity of the receptor. Its high potency is reflected in its low nanomolar Ki and IC50 values. MTEP is noted for its high selectivity for mGluR5 over other mGluR subtypes, making it a valuable tool for studying the physiological roles of this receptor. However, at higher concentrations, MTEP has been shown to have off-target effects, including the inhibition of NMDA receptors, which should be a consideration in experimental design[3][6].
This compound is characterized as a partial antagonist of mGluR5[1][2]. This means that while it binds to the allosteric site and inhibits the effects of glutamate, it does not fully suppress the receptor's basal activity. Compared to MTEP, this compound exhibits significantly lower potency, with Ki and IC50 values in the micromolar range[1][2]. The partial agonist nature of this compound may offer a different therapeutic profile, potentially reducing the risk of side effects associated with complete receptor blockade.
Signaling Pathways and Mechanism of Action
Both this compound and MTEP exert their effects by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores. As NAMs, both compounds inhibit this signaling cascade.
In Vivo Efficacy: Anxiolytic and Antipsychotic-like Effects
Both compounds have been evaluated in rodent models to assess their potential as anxiolytic and antipsychotic agents.
MTEP has demonstrated efficacy in various preclinical models of anxiety and psychosis.
This compound has also shown promise in animal models. A key study by Rodriguez et al. (2010) reported its activity in the fear-potentiated startle (FPS) test, a model for anxiety, and the conditioned avoidance response (CAR) test, a model for antipsychotic efficacy.
The following diagram illustrates a typical workflow for evaluating these compounds in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and MTEP.
In Vitro Assays
Radioligand Binding Assay (for determining Ki):
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR5 receptor (e.g., HEK293 cells).
-
Incubation: Membranes are incubated with a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP or a similar ligand) and varying concentrations of the test compound (this compound or MTEP).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining IC50):
-
Cell Culture: Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells) are plated in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound or MTEP) is added at various concentrations.
-
Agonist Stimulation: After a pre-incubation period, a sub-maximal concentration of glutamate is added to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of the glutamate-induced calcium response.
In Vivo Behavioral Models
Fear-Potentiated Startle (FPS) Test:
-
Training Phase: Rats are placed in a startle chamber and presented with a neutral stimulus (e.g., a light) paired with a mild footshock. This conditioning creates an association between the light and the aversive stimulus.
-
Drug Administration: Prior to the testing phase, animals are administered the test compound (this compound or MTEP) or vehicle.
-
Testing Phase: The animals are returned to the startle chamber and exposed to a series of acoustic startle stimuli, presented either in the presence or absence of the conditioned light stimulus.
-
Data Analysis: The amplitude of the startle response is measured. An anxiolytic effect is indicated by a reduction in the potentiation of the startle response in the presence of the light cue.
Conditioned Avoidance Response (CAR) Test:
-
Training Phase: Rats are placed in a two-compartment shuttle box. A conditioned stimulus (e.g., a tone or light) is presented, followed by a mild footshock in one compartment. The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Drug Administration: Animals are treated with the test compound (this compound or MTEP) or vehicle before the test session.
-
Testing Phase: The animals are placed back in the shuttle box, and the conditioned stimulus is presented.
-
Data Analysis: The number of successful avoidances (moving to the other compartment before the shock) and escapes (moving after the shock onset) are recorded. A compound with antipsychotic-like activity will typically decrease the number of avoidance responses without impairing the ability to escape, indicating a reduction in the motivational salience of the conditioned stimulus rather than motor impairment.
Conclusion
This compound and MTEP are both valuable tools for investigating the role of mGluR5 in the central nervous system. The choice between these two compounds will largely depend on the specific research question.
-
MTEP is the compound of choice when a potent and complete blockade of mGluR5 signaling is desired. Its high affinity and inverse agonist properties make it suitable for studies aiming to understand the consequences of maximal mGluR5 inhibition. However, researchers should be mindful of its potential off-target effects at higher concentrations.
-
This compound , as a less potent partial antagonist, offers a more nuanced approach to mGluR5 modulation. It may be particularly useful for studies investigating the therapeutic potential of dampening, rather than completely abolishing, mGluR5 activity. Its distinct pharmacological profile may translate to a different in vivo safety and efficacy profile compared to full inverse agonists like MTEP.
Ultimately, a thorough understanding of the distinct properties of this compound and MTEP, as outlined in this guide, will enable researchers to make informed decisions in the design and interpretation of their studies on mGluR5 pharmacology and its implications for CNS disorders.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial agonism: mechanisms based on ligand-receptor interactions and on stimulus-response coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium-Pilocarpine Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating VU0029251 Specificity for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0029251, a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other widely used mGluR5 negative allosteric modulators (NAMs). The objective is to offer a clear, data-driven assessment of this compound's specificity and performance, supported by experimental evidence.
Introduction to mGluR5 Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) binding site, offer a promising approach for fine-tuning receptor activity with greater subtype selectivity. This guide focuses on the comparative pharmacology of this compound and other well-characterized mGluR5 NAMs.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of this compound and alternative mGluR5 NAMs. It is important to note that the data are compiled from various sources, and experimental conditions may differ.
Table 1: In Vitro Potency of mGluR5 Modulators
| Compound | Action | Assay Type | Cell Line | Agonist | IC50 | Reference |
| This compound | Partial Antagonist | Calcium Mobilization | HEK293 (rat mGluR5) | Glutamate | 1.7 µM | [1][2] |
| MPEP | NAM | Phosphoinositide Hydrolysis | CHO (human mGluR5) | Quisqualate | 36 nM | |
| MTEP | NAM | Phosphoinositide Hydrolysis | Rat Cortical Neurons | CHPG | <20 nM | [3][4][5][6] |
| Fenobam | NAM | Calcium Mobilization | HEK293 (human mGluR5) | Quisqualate | 58 nM |
Table 2: Binding Affinity of mGluR5 Modulators
| Compound | Radioligand | Preparation | Ki | Reference |
| This compound | [3H]methoxyPEPy | HEK293 (rat mGluR5) membranes | 1.07 µM | [1][2] |
| MPEP | [3H]MPEP | Rat brain membranes | 16 nM | |
| MTEP | [3H]MPEP | Rat brain membranes | 42 nM | |
| Fenobam | [3H]Fenobam | Rat recombinant receptors | 54 nM |
Specificity and Off-Target Effects
A critical aspect of validating a pharmacological tool is its specificity for the intended target. While MPEP has been a widely used mGluR5 NAM, studies have revealed off-target effects, notably the inhibition of NMDA receptors.[2][4] MTEP was developed to offer improved selectivity over MPEP.[2][4][5][6] The partial antagonist nature of this compound may offer a distinct pharmacological profile with potentially different in vivo consequences compared to full antagonists. Further comprehensive screening of this compound against a broad panel of receptors is necessary to fully delineate its selectivity profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mGluR5 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing recombinant mGluR5.
-
Radioligand: [3H]methoxyPEPy.
-
Non-specific binding control: 10 µM MPEP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a 96-well plate, add the test compound dilutions, radioligand (at a concentration near its Kd), and cell membranes.
-
For total binding wells, add only radioligand and membranes.
-
For non-specific binding wells, add radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., MPEP).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a test compound by quantifying its ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5 agonist (e.g., Glutamate, Quisqualate, or CHPG).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Plate HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a predetermined time.
-
Add a fixed concentration of the mGluR5 agonist to stimulate the cells.
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To assess the effect of the test compound on mGluR5-mediated synaptic currents and plasticity in neurons.
Materials:
-
Acute brain slices (e.g., from hippocampus or cortex) or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal pipette solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
mGluR5 agonist (e.g., DHPG).
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity or agonist-induced currents.
-
Bath-apply the test compound (e.g., this compound) at a known concentration.
-
Record the changes in synaptic currents or the response to the mGluR5 agonist in the presence of the test compound.
-
Analyze the data to determine the effect of the compound on neuronal excitability and synaptic transmission.
Conclusion
This compound presents a distinct pharmacological profile as a partial antagonist of mGluR5. Its lower potency compared to full NAMs like MPEP and MTEP may offer advantages in specific therapeutic contexts where a more moderate level of receptor inhibition is desired. However, a comprehensive head-to-head comparison of this compound with other mGluR5 modulators under identical experimental conditions is warranted to definitively establish its relative specificity and performance. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies. The continued characterization of diverse mGluR5 modulators like this compound is crucial for advancing our understanding of mGluR5 pharmacology and developing novel therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of VU0029251 with Metabotropic Glutamate Receptors
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of VU0029251, a known partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other mGlu receptor subtypes. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their studies.
Summary of this compound Activity at mGlu Receptors
This compound has been characterized as a partial antagonist/negative allosteric modulator of rat mGluR5. It exhibits a Ki of 1.07 µM and an IC50 of 1.7 µM for the inhibition of glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5.[1] To determine the selectivity of this compound, it was tested for activity at other mGlu receptor subtypes, including mGluR1, mGluR2, mGluR3, mGluR4, and mGluR8.
The following table summarizes the quantitative data on the activity of this compound at various mGlu receptors.
| Receptor Subtype | Assay Type | Agonist | This compound Activity (IC50/EC50) | Fold Selectivity for mGluR5 |
| mGluR5 | Calcium Mobilization | Glutamate | 1.7 µM (IC50) | - |
| mGluR1 | Calcium Mobilization | Glutamate | > 30 µM | > 17.6-fold |
| mGluR2 | cAMP Inhibition | LY379268 | > 30 µM | > 17.6-fold |
| mGluR3 | cAMP Inhibition | LY379268 | > 30 µM | > 17.6-fold |
| mGluR4 | cAMP Inhibition | LY354740 | > 30 µM | > 17.6-fold |
| mGluR8 | cAMP Inhibition | LY354740 | > 30 µM | > 17.6-fold |
Data sourced from Rodriguez et al., 2010, Molecular Pharmacology.
As the data indicates, this compound is highly selective for mGluR5, with no significant activity observed at mGluR1, mGluR2, mGluR3, mGluR4, or mGluR8 at concentrations up to 30 µM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. For receptor expression, cells were transiently transfected with the respective rat mGlu receptor cDNA using Lipofectamine 2000 according to the manufacturer's instructions.
Calcium Mobilization Assay (mGluR1 and mGluR5)
Transfected HEK293 cells were plated in 96-well plates. After 24 hours, the cells were loaded with the calcium-sensitive dye Fluo-4 AM. Intracellular calcium levels were measured using a fluorometric imaging plate reader (FLIPR). A baseline reading was taken, followed by the addition of varying concentrations of this compound or vehicle. After a pre-incubation period, an EC80 concentration of glutamate was added, and the change in fluorescence was measured. IC50 values were calculated from the concentration-response curves using nonlinear regression.
cAMP Inhibition Assay (mGluR2, mGluR3, mGluR4, and mGluR8)
Transfected HEK293 cells were plated in 96-well plates. Cells were then incubated with a cAMP-sensitive biosensor. Following the addition of varying concentrations of this compound or vehicle, the cells were stimulated with 10 µM forskolin and an EC80 concentration of the respective agonist (LY379268 for mGluR2 and mGluR3; LY354740 for mGluR4 and mGluR8). The change in cAMP levels was measured, and IC50 values were determined from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the tested mGlu receptors and the general workflow for assessing the cross-reactivity of this compound.
Caption: Signaling pathways of Group I, II, and III mGlu receptors.
Caption: Experimental workflow for assessing mGluR cross-reactivity.
References
Benchmarking VU0029251: A Comparative Guide to Novel mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5) is a critical G-protein coupled receptor (GPCR) involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5 have emerged as a promising class of compounds for treating conditions such as anxiety, Fragile X syndrome, and Parkinson's disease.[1] This guide provides a comparative analysis of VU0029251, a partial mGluR5 antagonist, against other novel mGluR5 NAMs, supported by experimental data and detailed protocols.
Introduction to Compared mGluR5 Inhibitors
This comparison focuses on this compound and a selection of other well-characterized and novel mGluR5 NAMs.
-
This compound : Identified as a partial negative allosteric modulator of mGluR5. It exhibits micromolar potency in inhibiting glutamate-induced calcium mobilization.
-
MPEP (2-methyl-6-(phenylethynyl)pyridine) : One of the first selective and potent mGluR5 NAMs, widely used as a research tool. However, it has shown some off-target effects, including interactions with NMDA receptors.[2][3]
-
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) : A successor to MPEP with improved selectivity and fewer off-target effects, making it a more reliable tool for in vitro and in vivo studies.[2][3]
-
Basimglurant (RG7090) : A potent and selective mGluR5 NAM that has been investigated in clinical trials for major depressive disorder and Fragile X syndrome.
-
Mavoglurant (AFQ056) : Another clinically evaluated mGluR5 NAM, studied for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease and Fragile X syndrome.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and other selected mGluR5 NAMs. Direct comparison should be approached with caution where data is compiled from different studies, as experimental conditions may vary.
Table 1: In Vitro Potency of mGluR5 NAMs at Rat mGluR5
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Radioligand Binding ([³H]methoxyPEPy) | Kᵢ | 1,070 | Rodriguez, A.L., et al. (2010) |
| Calcium Mobilization | IC₅₀ | 1,700 | Rodriguez, A.L., et al. (2010) | |
| MPEP | Radioligand Binding ([³H]MPEP) | Kᵢ | 16.3 ± 0.5 | [1] |
| IP-One Assay | IC₅₀ | 31 ± 8 | [1] | |
| MTEP | Radioligand Binding ([³H]MPEP) | Kᵢ | 42.3 ± 2.6 | [1] |
| IP-One Assay | IC₅₀ | 51 ± 10 | [1] | |
| Basimglurant | Radioligand Binding ([³H]methoxy-PEPy) | Kᵢ | 0.5 ± 0.1 | [4] |
| Calcium Mobilization | pKₛ | 7.91 ± 0.05 | [4] | |
| Mavoglurant | Radioligand Binding ([³H]methoxy-PEPy) | Kᵢ | 2.5 ± 0.2 | [4] |
| Calcium Mobilization | pKₛ | 7.94 ± 0.04 | [4] |
Note: Data for this compound is from a separate study and may not be directly comparable to the other compounds evaluated in parallel. pKₛ is the negative logarithm of the equilibrium dissociation constant for the antagonist.
Table 2: Binding Kinetics of Selected mGluR5 NAMs
| Compound | Association Rate (kₒₙ) (10⁶ M⁻¹ min⁻¹) | Dissociation Rate (kₒբբ) (10⁻³ min⁻¹) | Receptor Residence Time (min) | Reference |
| Basimglurant | 2.8 ± 0.3 | 2.1 ± 0.1 | >400 | |
| Mavoglurant | 1.5 ± 0.1 | 2.5 ± 0.1 | >400 | |
| AZD2066 | 4.3 ± 0.5 | 36.3 ± 2.8 | 27.5 | |
| Dipraglurant | 13.9 ± 1.6 | 288.5 ± 20.3 | 3.5 |
Note: Longer receptor residence times, as seen with basimglurant and mavoglurant, may correlate with more sustained pharmacological effects in vivo.
Experimental Protocols & Methodologies
Detailed protocols for the key assays used to characterize mGluR5 inhibitors are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the mGluR5 allosteric site by measuring its ability to displace a radiolabeled NAM, such as [³H]MPEP.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]MPEP (specific activity ~60-90 Ci/mmol).
-
Unlabeled Ligand for Non-specific Binding: 10 µM MPEP.
-
Test compounds (e.g., this compound).
-
96-well plates, glass fiber filters, scintillation vials, and liquid scintillation counter.
Procedure:
-
Membrane Preparation : Culture and harvest HEK293-mGluR5 cells. Homogenize cells in ice-cold Membrane Preparation Buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine protein concentration via a standard assay (e.g., BCA).
-
Assay Setup : In a 96-well plate, add Assay Buffer, varying concentrations of the test compound, and a fixed concentration of [³H]MPEP (typically at or near its Kₔ).
-
Total Binding : Wells containing membranes and [³H]MPEP only.
-
Non-specific Binding : Wells containing membranes, [³H]MPEP, and a high concentration of unlabeled MPEP (10 µM).
-
-
Incubation : Initiate the reaction by adding the membrane preparation to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration : Terminate the reaction by rapid filtration through glass fiber filters. Wash filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification : Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by an mGluR5 agonist.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Cell culture medium (e.g., DMEM).
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGluR5 agonist (e.g., Glutamate or DHPG).
-
Test compounds (e.g., this compound).
-
384-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating : Seed HEK293-mGluR5 cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading : Remove culture medium and add the fluorescent calcium indicator dye solution (prepared as per the kit instructions) to each well. Incubate for 1-2 hours at 37°C.
-
Compound Addition : Place the cell plate into the FLIPR instrument. Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation & Measurement : Add a fixed concentration of the mGluR5 agonist (typically an EC₈₀ concentration) to the wells. The FLIPR instrument will simultaneously add the agonist and measure the change in fluorescence intensity over time.
-
Data Analysis : The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing Pathways and Processes
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. NAMs bind to an allosteric site on the receptor, preventing this conformational change and subsequent signaling.
Experimental Workflow: NAM Characterization
The process of characterizing a novel mGluR5 NAM like this compound typically follows a standardized workflow, from initial screening to detailed pharmacological profiling.
Logical Comparison of mGluR5 Inhibitors
This diagram illustrates the key distinguishing features between the benchmark compound this compound and other prototypical and novel mGluR5 NAMs.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VU0029251 and Alternative GIRK Channel Activators
For researchers and professionals in drug development, this guide provides a comparative overview of the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator VU0029251 and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the relevant signaling pathway to aid in the objective assessment of these compounds.
GIRK channels are critical regulators of neuronal excitability and cardiac rhythm, making them attractive therapeutic targets. Small molecule activators of these channels offer the potential for novel treatments for a range of disorders, including epilepsy and anxiety. This guide focuses on the available data for this compound and compares it with the well-characterized GIRK channel activator, ML297.
Quantitative Data Summary
The following table summarizes the reported potency (EC50) of VU0529331 and ML297 in activating GIRK channels, as determined by the thallium flux assay, a common method for assessing ion channel function.
| Compound | GIRK Subunit Target | EC50 (nM) | Assay Type | Reference |
| VU0529331 (as VU551) | GIRK1/2 | 143 | Thallium Flux | [ION Biosciences Technical Datasheet, 2025] |
| ML297 | GIRK1/2 | 160 | Thallium Flux | [Kaufmann et al., 2013][1][2] |
| ML297 | GIRK1/4 | 887 | Thallium Flux | [Sigma-Aldrich Product Page][3] |
| ML297 | GIRK1/3 | 914 | Thallium Flux | [Sigma-Aldrich Product Page][3] |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the direct activation of GIRK channels by small molecules like VU0529331 and ML297, bypassing the need for G-protein-coupled receptor (GPCR) activation. This direct mechanism of action is a key feature of these synthetic activators.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize these GIRK channel activators are provided below.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium ions through activated potassium channels as an indicator of channel activity.
Cell Culture and Plating:
-
HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are used.
-
Cells are plated in 384-well plates at a density of approximately 20,000 cells per well and incubated overnight.[1]
Dye Loading:
-
The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 90 minutes at room temperature. [Kaufmann et al., 2013]
-
Probenecid is included to prevent dye efflux.
Compound Addition and Signal Detection:
-
After dye loading, the loading buffer is replaced with an assay buffer.
-
The compound of interest (e.g., VU0529331 or ML297) is added to the wells at various concentrations. For ML297, a typical highest concentration tested is 10 µM.[1]
-
A stimulus buffer containing thallium sulfate is then added to initiate the flux.
-
The fluorescence intensity is measured kinetically using a plate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively. [ION Biosciences Technical Datasheet, 2025]
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus GIRK channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the electrophysiological properties of the ion channels in response to compound application.
Cell Preparation:
-
HEK-293 cells expressing the target GIRK channels are plated on coverslips.
-
Recordings are typically performed 24-72 hours after plating.[1]
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 20 KCl, 2 MgCl₂, 0.5 CaCl₂, 10 HEPES, pH adjusted to 7.4.[1]
-
Internal (Pipette) Solution (in mM): 130 KCl, 20 NaCl, 5 EGTA, 5.46 MgCl₂, 10 HEPES, pH adjusted to 7.4.[1]
Recording Procedure:
-
Whole-cell recordings are performed using borosilicate glass electrodes with a resistance of 5-7 MΩ.[1]
-
Cells are voltage-clamped at a holding potential of -70 mV.[1]
-
The compound is applied to the cell via a perfusion system.
-
The resulting inward currents through the GIRK channels are recorded.
-
The specificity of the current can be confirmed by applying a known GIRK channel blocker, such as barium.[1]
This guide provides a foundational comparison of this compound (represented by VU0529331) and ML297. For further in-depth analysis, consulting the primary research articles is recommended.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GIRK Activator, ML297 | 1443246-62-5 [sigmaaldrich.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of VU0029251
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a procedural guide for the proper disposal of VU0029251, emphasizing safety and regulatory adherence. The following information is based on general best practices for hazardous chemical waste management, as a specific Safety Data Sheet (SDS) for this compound providing explicit disposal instructions could not be located.
It is imperative to treat this compound as a hazardous chemical waste in the absence of specific disposal directives. All personnel handling this compound should be trained in hazardous waste management procedures. The following steps outline the recommended disposal process:
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless compatibility is confirmed.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards associated with the compound (e.g., "Toxic," "Irritant"), if known.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about this compound.
-
-
Empty Containers:
-
Empty containers that previously held this compound should also be treated as hazardous waste unless thoroughly decontaminated.
-
Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.
-
After decontamination, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
-
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) or experimental data for this compound was found, a table summarizing quantitative data cannot be provided.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways for this compound are not publicly available at this time. Therefore, the mandatory visualization of experimental workflows or signaling pathways using Graphviz cannot be generated. Researchers should refer to internal documentation or the primary scientific literature where this compound may be described for potential experimental context.
Logical Relationship for Chemical Waste Disposal
The following diagram illustrates the general logical workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the disposal of laboratory chemicals.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures. The absence of a specific SDS for this compound necessitates treating it with the highest level of caution as a potentially hazardous substance.
Safety and Handling Information for VU0029251 Not Publicly Available
Comprehensive safety and handling guidelines for the chemical compound VU0029251, including a specific Safety Data Sheet (SDS), could not be located in publicly available resources. Despite extensive searches for safety protocols, hazard classifications, and disposal instructions, no definitive information was found.
The development of essential safety and logistical information, including the creation of detailed operational and disposal plans, is contingent upon specific hazard data. This information, typically found in an SDS, includes details on toxicity, flammability, reactivity, and necessary exposure controls. Without this foundational data, it is not possible to provide the procedural, step-by-step guidance required for safe handling by researchers, scientists, and drug development professionals.
Consequently, the creation of quantitative data tables for personal protective equipment (PPE) and detailed experimental protocols for handling and disposal cannot be completed. Furthermore, the mandatory visualization of workflows and signaling pathways using Graphviz is not feasible without an understanding of the specific safety procedures dictated by the compound's hazards.
Researchers and professionals intending to handle this compound are strongly advised to consult the direct supplier or manufacturer of the compound to obtain a comprehensive Safety Data Sheet. Handling of this and any chemical of unknown toxicity should be performed with the utmost caution in a controlled laboratory setting, utilizing standard high-level precautions for handling potentially hazardous materials. This includes the use of a certified chemical fume hood, appropriate chemical-resistant gloves, eye protection, and a lab coat. Waste should be treated as hazardous and disposed of according to institutional and local regulations for chemical waste of unknown hazard.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
